2,6-Dichloro-4-cyanobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-cyanobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABGVNSIHQKYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302626 | |
| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258298-05-3 | |
| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258298-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-4-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901302626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-4-cyanobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a carboxylic acid group flanked by two chlorine atoms and a para-cyano group, imparts distinct reactivity and makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and chemical reactivity. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted due to a lack of published experimental values. For comparative purposes, data for the related compounds 4-cyanobenzoic acid and 2,6-dichlorobenzoic acid are also included where available.
| Property | This compound | 4-Cyanobenzoic acid | 2,6-Dichlorobenzoic acid |
| CAS Number | 1258298-05-3[1] | 619-65-8[2][3] | 50-30-6[4] |
| Molecular Formula | C₈H₃Cl₂NO₂[1] | C₈H₅NO₂[3] | C₇H₄Cl₂O₂[4] |
| Molecular Weight | 216.02 g/mol [1] | 147.13 g/mol [2] | 191.01 g/mol [5] |
| Appearance | Light brown solid[6] | White to yellowish solid powder[7] | Needles (from ethanol) or white solid[5] |
| Melting Point | Not available | 219-221 °C (decomposes)[2] | 144 °C (291 °F)[5] |
| Boiling Point | Not available | Not available | Sublimes[5] |
| Density | 1.62 g/cm³ (Predicted) | 1.38 g/cm³[7] | Not available |
| XlogP | 2.4 (Predicted)[8] | 1.6[9] | 2.0[5] |
| Solubility | Not available | Soluble in methanol.[7] Water solubility increases at higher pH.[7] | 1 to 10 mg/mL at 20 °C[5] |
Spectral Data
Detailed experimental spectral data for this compound are not widely available in the public domain. However, based on its structure and data from related compounds, the expected spectral characteristics are summarized below.
¹H NMR Spectroscopy
A published experimental ¹H NMR spectrum for this compound is available.
| Chemical Shift (δ) | Multiplicity | Integration | Solvent | Reference |
| 8.23 ppm | Singlet | 2H | DMSO-d₆ | [6] |
¹³C NMR Spectroscopy (Predicted)
No experimental ¹³C NMR data for this compound has been found. The predicted chemical shifts are based on the analysis of similar structures.[10][11][12][13]
| Carbon Atom | Predicted Chemical Shift (δ) |
| Carboxylic Acid (C=O) | ~165-170 ppm |
| Aromatic C-Cl | ~135-140 ppm |
| Aromatic C-CN | ~115-120 ppm |
| Aromatic C-H | ~130-135 ppm |
| Aromatic C-COOH | ~130-135 ppm |
| Cyano (-C≡N) | ~115-120 ppm |
Infrared (IR) Spectroscopy (Predicted)
Key predicted IR absorption bands for this compound are listed below, based on characteristic functional group frequencies.[14][15][16][17][18]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic acid) | 3300-2500 (broad) |
| C-H (Aromatic) | 3100-3000 |
| C≡N (Nitrile) | 2240-2220 |
| C=O (Carboxylic acid) | 1725-1700 |
| C=C (Aromatic) | 1600-1450 |
| C-Cl | 800-600 |
Mass Spectrometry (Predicted)
The predicted mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 215 and 217 in an approximate 9:6:1 ratio due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).[19][20][21][22][23] Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), and potentially the cyano group (-CN).[21]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the hydrolysis of its corresponding methyl ester.[6]
Reaction:
Methyl 2,6-dichloro-4-cyanobenzoate → this compound
Materials:
-
Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol)
-
Pyridine (5 mL)
-
Anhydrous lithium iodide (1000 mg, 8 mmol)
-
2N Hydrochloric acid
-
Water
Procedure:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate in pyridine in a round-bottom flask.
-
Add anhydrous lithium iodide to the suspension.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
After cooling, concentrate the mixture under reduced pressure to remove the pyridine.
-
Cool the residue in an ice bath and acidify to a pH of 2-3 with 2N hydrochloric acid.
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the solid to obtain this compound.
Yield: 380 mg (86%) of a light brown solid.[6]
Chemical Reactivity
This compound is a versatile building block due to the presence of three reactive functional groups: the carboxylic acid, the cyano group, and the chlorinated aromatic ring.[1]
-
Carboxylic Acid Group: The carboxylic acid functionality allows for standard transformations such as esterification, amidation, and conversion to the acid chloride. These reactions provide a handle for attaching the molecule to various scaffolds.
-
Cyano Group: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, forming a dicarboxylic acid derivative of dichlorobenzene.[1] It can also be reduced to an amine or participate in cycloaddition reactions.
-
Chlorinated Aromatic Ring: The two chlorine atoms are ortho to the carboxylic acid group, which creates a unique steric and electronic environment.[1] While the chlorine atoms are generally unreactive towards nucleophilic aromatic substitution due to the deactivating effect of the carboxylic acid and cyano groups, they can potentially be displaced under harsh conditions or with specific catalysts.[1] Halogen exchange reactions are also a possibility for further functionalization.[1]
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Potential reaction pathways for this compound.
Biological Activity
There is limited direct information on the biological activity of this compound itself. However, research on the structurally related compound, 2,6-dichloro-1,4-benzoquinone, has shown significant toxicity towards the cyanobacterium Microcystis aeruginosa.[1][24] This compound was found to inhibit cell growth, reduce photosynthetic pigment content, and induce oxidative stress.[24] These findings suggest that chlorinated benzonitrile derivatives may possess notable bioactivity, warranting further investigation into the toxicological and pharmacological profile of this compound.
Conclusion
This compound is a chemical entity with considerable promise for synthetic applications. While a comprehensive experimental characterization of its physical and spectral properties is not yet complete, the available data, along with information from related compounds, provides a solid foundation for its use in research and development. The presence of multiple reactive sites offers a wide range of possibilities for chemical modification, making it a valuable tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. Further research is needed to fully elucidate its chemical reactivity and biological profile.
References
- 1. This compound | 1258298-05-3 | Benchchem [benchchem.com]
- 2. 4-Cyanobenzoic acid 99 619-65-8 [sigmaaldrich.com]
- 3. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 4. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 5. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1258298-05-3 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 9. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 16. Bot Verification [rasayanjournal.co.in]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. uni-saarland.de [uni-saarland.de]
- 20. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dichloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2,6-dichloro-4-cyanobenzoic acid, a halogenated aromatic carboxylic acid of interest in various chemical and pharmaceutical research areas. This document collates available data on its structural, physical, and chemical characteristics, alongside experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, agrochemical development, and materials science.
Introduction
This compound (CAS No. 1258298-05-3) is a substituted benzoic acid derivative featuring two chlorine atoms ortho to the carboxylic acid group and a nitrile group in the para position.[1] This unique substitution pattern imparts specific steric and electronic properties that make it a versatile building block in organic synthesis.[1] Its applications are noted in the agrochemical sector as a key component for potent pesticides.[1] This guide aims to consolidate the known physicochemical data and relevant experimental methodologies for this compound.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented below. While experimental data for some properties are limited, theoretical predictions offer valuable insights.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO₂ | [2][3] |
| Molecular Weight | 216.02 g/mol | [1] |
| CAS Number | 1258298-05-3 | [1][4] |
| Appearance | Light brown solid | [4] |
| Melting Point | No experimental data available | |
| Boiling Point | No experimental data available | |
| pKa (predicted) | ~2.8 (for COOH) | |
| Aqueous Solubility (predicted) | logS ≈ -3.2 | |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.23 (s, 2H) | [4] |
| ¹³C NMR | No experimental data available | |
| FT-IR | No experimental data available | |
| Mass Spectrometry | No experimental data available |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A reported synthesis protocol involves the hydrolysis of its methyl ester.[4]
Procedure:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).
-
Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.
-
Heat the reaction mixture at reflux with stirring for 1 hour.
-
Concentrate the mixture under reduced pressure to remove the pyridine.
-
Cool the residue in an ice bath and acidify to a pH of 2-3 using 2N hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry to yield this compound (380 mg, 86% yield) as a light brown solid.[4]
References
2,6-Dichloro-4-cyanobenzoic acid molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1] The unique arrangement of a carboxylic acid group, a cyano group, and two chlorine atoms on the benzene ring imparts specific steric and electronic properties that can be strategically exploited in the synthesis of complex molecules, including those with significant biological activity.[1] This compound and its precursors are particularly relevant in the agrochemical sector, serving as key intermediates in the development of potent pesticides.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and a potential mode of action in a biological context.
Molecular Structure and IUPAC Name
The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group at position 1, two chlorine atoms at positions 2 and 6, and a cyano group at position 4.
IUPAC Name: this compound
Molecular Formula: C₈H₃Cl₂NO₂[2]
InChI Key: RABGVNSIHQKYAS-UHFFFAOYSA-N[1]
Canonical SMILES: C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C#N[2]
(Image of the molecular structure of this compound)
Physicochemical Properties
Quantitative data for this compound is not extensively documented in publicly available literature. However, predicted values and experimental data for structurally related compounds provide valuable insights. The following table summarizes key physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 216.02 g/mol | [1][3][4] |
| CAS Number | 1258298-05-3 | [1][5][6] |
| Predicted XlogP | 2.4 | [2] |
| Melting Point | No experimental data found. For comparison, the melting point of 4-cyanobenzoic acid is 219-221 °C[7], and 2,6-dichlorobenzoic acid is 144 °C. | |
| Solubility | No experimental data found. By analogy to 4-cyanobenzoic acid, it is expected to be soluble in polar organic solvents like methanol and have limited solubility in water, which increases at higher pH.[7][8] | |
| pKa | No experimental data found. The presence of two electron-withdrawing chlorine atoms is expected to make it a stronger acid than benzoic acid (pKa ~4.2). |
Experimental Protocols
Synthesis of this compound
A direct method for the preparation of this compound is through the hydrolysis of its methyl ester.[1]
Reaction: Methyl 2,6-dichloro-4-cyanobenzoate → this compound
Procedure:
-
Suspend Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).[5]
-
Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.[5]
-
Heat the reaction mixture to reflux and stir for 1 hour.[5]
-
After cooling, concentrate the mixture under reduced pressure to remove the pyridine.[5]
-
Cool the residue in an ice bath and acidify to a pH of 2-3 using 2N hydrochloric acid.[5]
-
Filter the precipitated solid, wash with water, and dry to yield this compound.[5]
-
The reported yield for this procedure is 86% (380 mg) of a light brown solid.[5]
Analytical Methods
While specific analytical methods for this compound are not detailed in the available literature, general methods for the analysis of related aromatic acids and nitriles are applicable.
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the analysis of aromatic carboxylic acids.[9]
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl ester) is often necessary.
-
Derivatization: Reaction with a suitable agent like diazomethane or trimethylsilyldiazomethane.
-
Column: A non-polar or medium-polarity capillary column.
-
Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for structural confirmation.[9]
Potential Biological Activity and Signaling Pathway
Cyanobenzoic acid derivatives have been investigated for their herbicidal properties.[10][11] The mode of action for the related compound, 3-cyanobenzoic acid, in maize has been studied and provides a model for the potential biological effects of this compound.[3] The proposed mechanism involves the disruption of photosynthesis and induction of oxidative stress.[3][10]
Caption: Proposed herbicidal mode of action for this compound.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in the agrochemical industry. Its distinct substitution pattern provides a scaffold for the development of novel bioactive molecules. Further research into its physicochemical properties and biological activities is warranted to fully elucidate its potential in various fields of chemical and biological research.
References
- 1. This compound | 1258298-05-3 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H3Cl2NO2 | CID 17855060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1258298-05-3 [chemicalbook.com]
- 6. CAS # 1258298-05-3, this compound - chemBlink [ww.chemblink.com]
- 7. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to 2,6-Dichloro-4-cyanobenzoic Acid (CAS Number: 1258298-05-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, hazards, and applications of this compound. The information is compiled from various sources to support research and development activities.
This compound is a halogenated aromatic carboxylic acid.[1] Its structure, characterized by a cyanobenzoic acid core with two chlorine substituents, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1258298-05-3 | [1][2][3][4][5] |
| Molecular Formula | C8H3Cl2NO2 | [3] |
| Molecular Weight | 216.02 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Synonyms | 4-Cyano-2,6-dichlorobenzoic acid, 4-Carboxy-3,5-dichlorobenzonitrile | [2] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 337.6±42.0 °C (Predicted) | [2] |
| Density | 1.62 g/cm³ | [3][5] |
| pKa | 0.86±0.25 (Predicted) | [2] |
| Storage | Sealed in dry, Room Temperature | [2][4] |
Hazards and Safety Information
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Precautionary Statements:
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[6][7]
Synthesis and Experimental Protocols
A common method for the synthesis of this compound involves the hydrolysis of its methyl ester.
Experimental Protocol: Synthesis of this compound
This protocol is based on the hydrolysis of methyl 2,6-dichloro-4-cyanobenzoate.[2]
Materials:
-
Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol)
-
Pyridine (5 mL)
-
Anhydrous lithium iodide (1000 mg, 8 mmol)
-
2N Hydrochloric acid
-
Water (for washing)
-
Ice bath
Procedure:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate in pyridine in a suitable reaction flask.
-
Add anhydrous lithium iodide to the suspension.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
After 1 hour, concentrate the mixture under reduced pressure to remove the pyridine.
-
Cool the residue in an ice bath and acidify to a pH of 2-3 with 2N hydrochloric acid.
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the solid to afford this compound.
Expected Yield: 380 mg (86%) as a light brown solid.[2]
Characterization:
-
¹H NMR (400 MHz, DMSO-d6): δ 8.23 (s, 2H).[2]
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound is a key intermediate in the synthesis of inhibitors targeting the KRAS G12C mutation, a significant driver in several cancers, including non-small cell lung cancer.[1] The KRAS protein is a GTPase that acts as a molecular switch in cellular signaling pathways controlling cell growth, proliferation, and survival.[1] The G12C mutation locks KRAS in an active, signal-transmitting state, leading to uncontrolled cell division.[1][2]
KRAS G12C Signaling Pathway
The activation of KRAS is initiated by upstream signals from receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[1] Ligand binding to an RTK leads to its activation and the recruitment of adaptor proteins and guanine nucleotide exchange factors (GEFs), like SOS1, which facilitate the loading of GTP onto KRAS, thereby activating it.[1]
Once activated, KRAS G12C constitutively activates downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which promote tumorigenesis.[2]
-
MAPK/ERK Pathway: Activated KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation and survival.
-
PI3K/AKT Pathway: KRAS can also activate phosphoinositide 3-kinase (PI3K), leading to the production of PIP3. This second messenger recruits and activates AKT (also known as Protein Kinase B), which then phosphorylates a variety of substrates to promote cell survival and growth.
Caption: Simplified KRAS G12C signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1258298-05-3 | Benchchem [benchchem.com]
- 4. This compound | 1258298-05-3 [chemicalbook.com]
- 5. CAS # 1258298-05-3, this compound - chemBlink [ww.chemblink.com]
- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SDS of this compound, Safety Data Sheets, CAS 1258298-05-3 - chemBlink [ww.chemblink.com]
Potential Research Areas for 2,6-Dichloro-4-cyanobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid with a unique substitution pattern that presents a versatile scaffold for chemical exploration. The presence of ortho-dichloro substituents creates a distinct steric and electronic environment, influencing its reactivity and the potential biological activity of its derivatives. This document outlines promising research avenues for this compound, focusing on its potential in medicinal chemistry, agrochemicals, and as a tool for chemical biology. Key areas of investigation include its derivatization into novel bioactive agents, its application as a rigid scaffold for kinase inhibitors, and the exploration of its potential antimicrobial and herbicidal activities. This guide provides a foundation for further research by summarizing known data, proposing novel research directions, and offering detailed experimental protocols.
Chemical Properties and Synthesis
This compound is a solid at room temperature with a molecular weight of 216.02 g/mol . Its chemical structure is characterized by a benzoic acid core with two chlorine atoms at positions 2 and 6, and a nitrile group at position 4.
| Property | Value | Reference |
| Molecular Formula | C₈H₃Cl₂NO₂ | [1] |
| Molecular Weight | 216.02 g/mol | [1] |
| CAS Number | 1258298-05-3 | [1] |
| Appearance | Light brown solid | [2] |
Synthesis
A known synthetic route to this compound involves the hydrolysis of its methyl ester precursor.
Experimental Protocol: Synthesis of this compound
-
Materials: Methyl 2,6-dichloro-4-cyanobenzoate, pyridine, anhydrous lithium iodide, 2N hydrochloric acid, water.
-
Procedure:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).
-
Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
Concentrate the mixture under reduced pressure to remove the pyridine.
-
Cool the residue in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry to yield this compound.
-
-
Expected Yield: Approximately 86% (380 mg).[2]
-
Characterization: The product can be characterized by ¹H NMR (400 MHz, DMSO-d₆): δ 8.23 (s, 2H).[2]
Potential Research Areas
The unique structural features of this compound make it a compelling starting point for several research endeavors.
Medicinal Chemistry: Anticancer Drug Discovery
The benzamide moiety is a well-established pharmacophore in anticancer drug discovery, with several N-substituted benzamides acting as histone deacetylase (HDAC) inhibitors.[2][3] The 2,6-dichloro substitution pattern can be exploited to confer conformational restriction and enhance binding to target proteins.
Proposed Research:
-
Synthesis of Novel Benzamide Derivatives: The carboxylic acid group can be readily converted to an amide via coupling with a diverse range of amines. This allows for the creation of a library of novel N-substituted 2,6-dichloro-4-cyanobenzamides.
-
Antiproliferative Screening: The synthesized compounds can be screened for their anticancer activity against a panel of human cancer cell lines (e.g., MCF-7, A549, K562) using the MTT assay.[3][4]
-
Structure-Activity Relationship (SAR) Studies: By systematically varying the substituent on the amide nitrogen, SAR studies can be conducted to identify key structural features required for potent anticancer activity.
Experimental Protocol: Synthesis of N-Aryl-2,6-dichloro-4-cyanobenzamides
-
Materials: this compound, oxalyl chloride, dimethylformamide (DMF), dichloromethane (DCM), substituted aniline, triethylamine.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) at 0°C and stir at room temperature for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in anhydrous DCM and add the substituted aniline (1.0 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Medicinal Chemistry: Kinase Inhibitor Scaffolding
The rigid and substituted phenyl ring of this compound makes it an attractive scaffold for the design of kinase inhibitors.[5] The dichlorophenyl moiety can occupy hydrophobic pockets in the ATP-binding site of kinases, a strategy employed in known kinase inhibitors.[6]
Proposed Research:
-
Scaffold Elaboration: Utilize the carboxylic acid and cyano groups as handles for further chemical modifications to build molecules that can interact with the hinge region and other key residues of kinase active sites.
-
Target-Based Screening: Screen a library of derivatives against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Src).
-
Molecular Modeling: Employ computational docking studies to predict the binding modes of the synthesized compounds and guide the design of more potent and selective inhibitors.
| Kinase Inhibitor Scaffold Feature | Corresponding Feature in this compound |
| Rigid Core | Dichlorinated phenyl ring |
| Hydrophobic Interactions | Dichloro substituents |
| Hydrogen Bond Acceptors/Donors | Carboxylic acid and cyano groups |
Agrochemicals: Herbicide and Fungicide Development
Halogenated benzoic acids and their derivatives are known to possess herbicidal and fungicidal properties.[6] The related compound, 2,6-dichlorobenzamide, is a known herbicide.[7] The toxicity of 2,6-dichloro-1,4-benzoquinone towards cyanobacteria suggests a potential for broad-spectrum antimicrobial activity.[3]
Proposed Research:
-
Synthesis of Ester and Amide Derivatives: Convert the carboxylic acid to a series of esters and amides to modulate lipophilicity and bioavailability.
-
Herbicidal Activity Screening: Evaluate the pre- and post-emergence herbicidal activity of the synthesized compounds against a panel of monocot and dicot weeds.
-
Antifungal and Antibacterial Screening: Test the derivatives for their inhibitory activity against a range of plant pathogenic fungi and bacteria. The minimum inhibitory concentration (MIC) can be determined using standard microdilution methods.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Materials: Synthesized compounds, bacterial/fungal strains, appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, Potato Dextrose Broth for fungi), 96-well microplates, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Chemical Biology: Development of Chemical Probes
The reactivity of the functional groups on this compound allows for its incorporation into more complex molecules that can be used as chemical probes to study biological processes.[8]
Proposed Research:
-
Bioisosteric Replacement: The cyano and carboxylic acid groups can be replaced with other functional groups (bioisosteres) to fine-tune the physicochemical properties and biological activity of the resulting molecules.[9] For example, the carboxylic acid could be replaced with a tetrazole to potentially improve metabolic stability.
-
Fluorescent Labeling: The carboxylic acid can be coupled to a fluorescent dye to create probes for imaging studies.
-
Affinity-Based Probes: The molecule can be functionalized with a reactive group (e.g., an electrophile) to create covalent inhibitors or affinity-based probes for target identification.
References
- 1. ijrpc.com [ijrpc.com]
- 2. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Navigating the Safety and Toxicity Profile of 2,6-Dichloro-4-cyanobenzoic acid: A Technical Guide
Executive Summary
2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid with emerging applications in chemical synthesis. As with any novel compound, a thorough understanding of its safety and toxicity profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the available safety data for this compound.
To address the need for a robust understanding of potential toxicological evaluation, this document also furnishes detailed, representative experimental protocols for core toxicity studies, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA). Furthermore, a summary of toxicological data for structurally related compounds is provided to offer context and potential insights, with the explicit caveat that these are not direct data for this compound. This guide concludes with a logical workflow for a comprehensive chemical safety assessment, illustrating the typical progression from initial screening to risk characterization.
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is classified as hazardous. The primary routes of exposure are oral, dermal, and inhalation. The GHS classification and associated hazard statements are summarized below.
| Hazard Class | Category | GHS Hazard Statement Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][2] |
Precautionary Statements:
Safe handling of this compound requires adherence to the following precautionary measures, as stipulated in safety data sheets:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
Standardized Experimental Protocols for Toxicological Assessment
In the absence of specific studies for this compound, this section details the standard methodologies that would be employed to determine its toxicological profile.
Acute Oral Toxicity (Representative Protocol based on OECD 423)
-
Objective: To determine the acute oral toxicity of a substance, providing information on health hazards likely to arise from a single, short-term oral exposure.
-
Test Animals: Typically, a rodent species such as rats (nulliparous, non-pregnant females are often preferred).
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The vehicle should be inert (e.g., water, corn oil). The volume administered is typically kept low (e.g., not exceeding 1 ml/100g body weight for rodents).
-
Procedure: A stepwise procedure is used, with a group of animals (typically 3) being dosed at a defined starting level (e.g., 300 mg/kg). The outcome (mortality or survival) determines the next dosing step (a lower or higher fixed dose level).
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
-
Pathology: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.
Acute Dermal Toxicity (Representative Protocol based on OECD 402)
-
Objective: To determine the acute toxicity of a substance when applied to the skin.
-
Test Animals: Rodents (e.g., rats, rabbits) are commonly used.
-
Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The application site is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observations: Similar to the oral toxicity study, animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
-
Pathology: All animals undergo a gross necropsy at the end of the observation period.
In Vitro Bacterial Reverse Mutation Test (Ames Test - Representative Protocol based on OECD 471)
-
Objective: To detect gene mutations induced by the test substance. The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.
-
Methodology:
-
Strains: A set of bacterial strains with known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon is used. These mutations render the bacteria unable to synthesize the respective amino acid.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to account for metabolites that may be mutagenic.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plate Incorporation Method: The test substance, bacteria, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal agar plate.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
-
Workflow for Chemical Toxicity Assessment
The following diagram illustrates a generalized workflow for assessing the toxicity of a chemical compound like this compound.
References
Stability and Storage of 2,6-Dichloro-4-cyanobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dichloro-4-cyanobenzoic acid. The information presented herein is compiled from available data on structurally related compounds and general principles of chemical stability. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound in their work.
Chemical Stability Profile
This compound is a substituted aromatic carboxylic acid. Its stability is influenced by the presence of the carboxylic acid, cyano, and chloro functional groups on the benzene ring. While specific stability data for this compound is limited in publicly available literature, its reactivity can be inferred from the behavior of similar molecules such as 2,6-dichlorobenzoic acid and 4-cyanobenzoic acid.
Based on the analysis of related compounds, this compound is expected to be stable under normal ambient conditions.[1] However, certain environmental factors can promote its degradation.
Key Factors Influencing Stability:
-
pH: The carboxylic acid group can react with bases. In alkaline conditions, it will deprotonate to form a carboxylate salt. The cyano group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to an amide or carboxylic acid.
-
Oxidizing Agents: Strong oxidizing agents can react with the aromatic ring and the cyano group.
-
Light: While no specific photostability studies were found for this compound, aromatic compounds, in general, can be susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to involve hydrolysis of the cyano group and reactions of the carboxylic acid functionality. Under harsh conditions, reactions involving the aromatic ring could also occur.
A plausible degradation pathway involves the hydrolysis of the cyano group to form 2,6-dichloro-1,4-benzenedicarboxylic acid. This reaction can be catalyzed by strong acids or bases.
Caption: Plausible hydrolytic degradation pathway.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, it is crucial to adhere to proper storage and handling procedures. The following recommendations are based on best practices for storing substituted benzoic acids.
| Parameter | Recommended Condition |
| Temperature | Store in a cool, dry place. Avoid exposure to excessive heat. |
| Humidity | Store in a dry environment. The use of desiccants is recommended if stored in a humid environment. |
| Light | Store in a tightly sealed, opaque container to protect from light. |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
| Container | Use a tightly closed container made of a non-reactive material (e.g., glass). |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[2][3] |
Experimental Protocols for Stability Assessment
For researchers needing to generate specific stability data for this compound, the following general experimental protocols for forced degradation studies can be adapted. These studies are designed to intentionally degrade the sample to identify potential degradation products and develop stability-indicating analytical methods.
Forced Degradation Study Workflow
Caption: General workflow for forced degradation studies.
Methodologies for Key Experiments
3.2.1. Hydrolytic Stability
-
Objective: To assess the stability of the compound in acidic and basic conditions.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
For acidic hydrolysis, add hydrochloric acid to a final concentration of 0.1 M.
-
For basic hydrolysis, add sodium hydroxide to a final concentration of 0.1 M.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
3.2.2. Oxidative Stability
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound.
-
Add hydrogen peroxide to a final concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Collect samples at various time intervals.
-
Analyze the samples using an appropriate analytical method.
-
3.2.3. Photostability
-
Objective: To determine the effect of light exposure on the stability of the compound.
-
Protocol:
-
Expose a solid sample or a solution of the compound to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of visible and UV light.
-
A control sample should be stored in the dark under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples.
-
Conclusion
References
Spectroscopic and Structural Elucidation of 2,6-Dichloro-4-cyanobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-4-cyanobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details available and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it outlines detailed experimental protocols for obtaining such data and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following sections and tables summarize the key spectroscopic data for this compound. Due to the limited availability of public experimental data for this specific compound, predicted values based on established spectroscopic principles and data from analogous structures are also included to provide a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
The proton NMR spectrum of this compound is characterized by a single signal for the two equivalent aromatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.23[1] | Singlet | 2H | Ar-H |
Solvent: DMSO-d₆, Frequency: 400 MHz[1]
¹³C NMR (Carbon-13 NMR):
Disclaimer: Experimental ¹³C NMR data for this compound was not found in the available literature. The following chemical shifts are predicted based on the analysis of similar substituted benzoic acids.
Due to the molecule's symmetry, five distinct signals are expected in the ¹³C NMR spectrum.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 | C =O | The carboxylic acid carbon is typically found in this downfield region. |
| ~140 | C -COOH | The aromatic carbon attached to the carboxylic acid group is deshielded. |
| ~138 | C -Cl | The aromatic carbons attached to the chlorine atoms are deshielded by the electronegative halogen. |
| ~132 | C H | The aromatic carbons bearing hydrogen atoms. |
| ~118 | C -CN | The carbon of the cyano group. |
| ~115 | C ≡N | The quaternary aromatic carbon attached to the cyano group. |
Infrared (IR) Spectroscopy
Disclaimer: An experimental IR spectrum for this compound was not found. The following table lists the predicted characteristic absorption bands based on its functional groups.
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (from COOH, hydrogen-bonded) |
| 2230-2210 | Medium | C≡N stretch |
| 1710-1680 | Strong | C=O stretch (from COOH) |
| 1600-1450 | Medium to Weak | C=C aromatic ring stretches |
| 1320-1210 | Medium | C-O stretch (from COOH) |
| 850-750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Predicted Molecular Ion Peaks:
The following table lists the predicted mass-to-charge ratios (m/z) for common adducts of this compound (Molecular Weight: 216.02 g/mol ).
| Adduct | Predicted m/z |
| [M-H]⁻ | 213.94681 |
| [M+H]⁺ | 215.96137 |
| [M+Na]⁺ | 237.94331 |
| [M+K]⁺ | 253.91725 |
Plausible Fragmentation Pattern (Electron Ionization - EI):
A primary fragmentation pathway would involve the loss of the hydroxyl radical (-OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for M and M+2 peaks).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small, representative amount of the solid this compound onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
-
Instrument Parameters:
-
Ionization Mode: ESI, both positive and negative ion modes should be run to determine the best ionization.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Capillary Voltage: 3-5 kV.
-
Drying Gas (N₂) Flow and Temperature: Optimize for efficient desolvation.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and any common adducts.
-
Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
-
If fragmentation is induced (e.g., by in-source CID), analyze the fragment ions to deduce the molecular structure.
-
Visualization of Analytical Workflow
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for spectroscopic analysis.
Caption: Data integration for structure confirmation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,6-Dichloro-4-cyanobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2,6-dichloro-4-cyanobenzoic acid, a valuable building block in the agrochemical and pharmaceutical sectors.[1] The described method is a direct, one-step hydrolysis of its corresponding methyl ester, Methyl 2,6-dichloro-4-cyanobenzoate. The protocol includes information on safety precautions, required materials, step-by-step experimental procedures, and expected outcomes.
Safety Precautions
Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents. The synthesis of this compound and its precursors involves hazardous materials.
-
Hazard Summary: The target compound and related chemicals are considered hazardous. They can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2] They are also harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and chemical-resistant gloves.[3]
-
Handling: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of dust and vapors. Ensure adequate ventilation.[2] Wash hands and any exposed skin thoroughly after handling.[2]
Synthesis Pathway
The described protocol involves the hydrolysis of the methyl ester precursor, Methyl 2,6-dichloro-4-cyanobenzoate, to yield the final carboxylic acid product. This reaction is facilitated by lithium iodide in a pyridine solvent under reflux conditions.[4]
Reaction Scheme: Methyl 2,6-dichloro-4-cyanobenzoate → this compound
Experimental Protocol
This protocol is adapted from a known synthetic method.[4]
3.1 Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 2,6-dichloro-4-cyanobenzoate | Not specified | C₉H₅Cl₂NO₂ | 230.05 |
| This compound (Product) | 1258298-05-3 | C₈H₃Cl₂NO₂ | 216.02 |
| Anhydrous Lithium Iodide (LiI) | 10313-24-3 | LiI | 133.85 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| 2N Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
3.2 Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
-
Ice bath
3.3 Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, suspend Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).[4]
-
Add Reagent: To the suspension, add anhydrous lithium iodide (1000 mg, 8 mmol).[4]
-
Reflux: Heat the reaction mixture to reflux with stirring for 1 hour.[4]
-
Solvent Removal: After 1 hour, cool the mixture and remove the pyridine under reduced pressure using a rotary evaporator.[4]
-
Acidification and Precipitation: Place the flask containing the residue in an ice bath to cool. Acidify the residue to a pH of 2-3 by slowly adding 2N hydrochloric acid.[4] A solid precipitate should form.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water.[4]
-
Drying: Dry the collected solid to afford the final product, this compound.[4]
Data Presentation and Expected Results
The following table summarizes the quantitative parameters and expected results for the synthesis.
| Parameter | Value |
| Starting Material Mass | 620 mg |
| Anhydrous Lithium Iodide Mass | 1000 mg |
| Pyridine Volume | 5 mL |
| Reflux Time | 1 hour |
| Expected Product Yield | 380 mg |
| Theoretical Yield Percentage | ~86% |
| Product Appearance | Light brown solid |
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.23 (s, 2H) |
Table based on experimental data from source[4].
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 2,6-Dichloro-4-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the laboratory synthesis of 2,6-dichloro-4-cyanobenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology is a two-step process commencing with the preparation of the intermediate, methyl 2,6-dichloro-4-cyanobenzoate, followed by its hydrolysis to yield the final product. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis workflow to ensure clarity and reproducibility for researchers in the field of drug development and organic synthesis.
Introduction
This compound is a halogenated aromatic carboxylic acid derivative. The presence of two chlorine atoms ortho to the carboxylic acid group, along with a para-cyano group, imparts unique electronic and steric properties to the molecule. These features make it a crucial intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients and agrochemicals. The protocols detailed herein describe a reliable and reproducible method for the laboratory-scale preparation of this compound.
Synthesis Pathway Overview
The synthesis of this compound is presented as a two-step sequence. The first step involves the synthesis of the methyl ester intermediate, methyl 2,6-dichloro-4-cyanobenzoate. A plausible and common route to such an intermediate, in the absence of a direct precursor, involves the oxidation of a methyl group on a suitable precursor like 2,6-dichloro-4-methylbenzonitrile to the corresponding carboxylic acid, followed by esterification. The second step is the hydrolysis of the synthesized methyl ester to the desired this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2,6-dichloro-4-cyanobenzoate (Intermediate)
This protocol describes a general method for the esterification of a carboxylic acid to its methyl ester, a common procedure in organic synthesis. For the synthesis of methyl 2,6-dichloro-4-cyanobenzoate, a suitable starting material would be this compound itself, or a precursor that can be converted to it. The following is a general Fischer esterification protocol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of anhydrous methanol (e.g., 20-50 equivalents).
-
With caution and while stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 2,6-dichloro-4-cyanobenzoate.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol details the hydrolysis of methyl 2,6-dichloro-4-cyanobenzoate to the final product.
Materials:
-
Methyl 2,6-dichloro-4-cyanobenzoate (from Step 1)
-
Pyridine
-
Anhydrous lithium iodide
-
2N Hydrochloric acid
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL) in a round-bottom flask.[1]
-
Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.[1]
-
Heat the reaction mixture to reflux and stir for 1 hour.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the pyridine.[1]
-
Cool the residue in an ice bath and acidify to a pH of 2-3 with 2N hydrochloric acid.[1]
-
A solid will precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[1]
-
Wash the solid with deionized water.[1]
-
Dry the solid to afford this compound as a light brown solid (380 mg, 86% yield).[1]
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties and Yield of this compound
| Property | Value |
| Molecular Formula | C₈H₃Cl₂NO₂ |
| Molecular Weight | 216.02 g/mol |
| Appearance | Light brown solid[1] |
| Yield | 86%[1] |
| CAS Number | 1258298-05-3[1] |
Table 2: Characterization Data for this compound
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.23 (s, 2H)[1] |
| Melting Point | Not available in the provided search results. |
| ¹³C NMR | Not available in the provided search results. |
| IR Spectroscopy | Not available in the provided search results. |
Visualization of the Experimental Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Synthesis workflow for this compound.
Conclusion
The provided application notes and protocols offer a detailed and practical guide for the laboratory preparation of this compound. By following the outlined two-step synthesis involving an initial esterification followed by hydrolysis, researchers can reliably obtain this valuable compound for their research and development activities in the pharmaceutical and agrochemical sectors. The inclusion of quantitative data and a clear workflow diagram aims to facilitate the successful implementation of this synthetic procedure.
References
reaction mechanism for 2,6-Dichloro-4-cyanobenzoic acid synthesis
Application Notes: Synthesis of 2,6-Dichloro-4-cyanobenzoic Acid
Introduction
This compound is a halogenated aromatic compound featuring carboxylic acid, cyano, and chloro functional groups. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. For instance, its derivatives have been explored in the creation of novel amide compounds with potential biological activity.[1] Understanding the synthetic routes to this compound is crucial for researchers in medicinal chemistry and material science.
This document outlines two primary synthetic pathways for obtaining this compound:
-
Route A: Nucleophilic demethylation of a methyl ester precursor, Methyl 2,6-dichloro-4-cyanobenzoate.
-
Route B: A proposed Sandmeyer reaction starting from 4-Amino-2,6-dichlorobenzoic acid.
Each route offers distinct advantages and involves different mechanistic pathways, which are detailed below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.
Key Synthetic Pathways
Two principal reaction mechanisms are described for the synthesis of this compound. The first is a well-documented nucleophilic demethylation, and the second is a classic Sandmeyer reaction, a versatile method for the transformation of aromatic amines.
Route A: Nucleophilic Demethylation of Methyl 2,6-dichloro-4-cyanobenzoate
This method involves the cleavage of the methyl ester group from Methyl 2,6-dichloro-4-cyanobenzoate. While typical ester hydrolysis (saponification) proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, the significant steric hindrance from the two ortho chlorine atoms makes the carbonyl carbon less accessible to nucleophilic attack.[1] An alternative pathway, bimolecular alkyl-oxygen cleavage (BAl2), which involves an SN2 attack on the methyl group, can become competitive.[1] A highly effective method for cleaving such sterically hindered methyl esters is the use of a soft nucleophile like the iodide ion in a polar aprotic solvent.
The reaction mechanism involves an SN2 attack by the iodide ion on the methyl group of the ester. This process is favored for methyl esters and is efficient in displacing the carboxylate as a leaving group. The resulting carboxylate salt is then protonated during acidic workup to yield the final carboxylic acid.
Caption: SN2 mechanism for demethylation of a hindered methyl ester.
Route B: Sandmeyer Reaction of 4-Amino-2,6-dichlorobenzoic acid
The Sandmeyer reaction is a powerful transformation that converts an aromatic primary amine into a variety of functional groups via a diazonium salt intermediate.[2][3] This route would begin with the diazotization of 4-Amino-2,6-dichlorobenzoic acid using sodium nitrite and a strong acid (e.g., HCl) at low temperatures to form a reactive diazonium salt.[4] This intermediate is then treated with a copper(I) cyanide catalyst.
The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr).[2][3] It is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with the copper(II) species to transfer the cyanide group and regenerate the copper(I) catalyst.[2]
Caption: Workflow for the Sandmeyer synthesis route.
Experimental Protocols
Protocol A: Synthesis via Nucleophilic Demethylation
This protocol is adapted from a documented procedure for the synthesis of this compound from its methyl ester.[5]
Materials:
-
Methyl 2,6-dichloro-4-cyanobenzoate
-
Anhydrous lithium iodide (LiI)
-
Pyridine
-
2N Hydrochloric acid (HCl)
-
Water
Procedure:
-
Suspend Methyl 2,6-dichloro-4-cyanobenzoate (1.0 eq) in pyridine (approx. 8 mL per gram of ester).
-
Add anhydrous lithium iodide (approx. 3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
After 1 hour, cool the mixture and concentrate it under reduced pressure to remove the pyridine.
-
Cool the resulting residue in an ice bath.
-
Acidify the residue to a pH of 2-3 by the slow addition of 2N hydrochloric acid.
-
A solid will precipitate. Collect the solid by filtration.
-
Wash the collected solid with water and dry it thoroughly to afford the final product.
Protocol B: Proposed Synthesis via Sandmeyer Reaction
This is a representative protocol based on the general principles of the Sandmeyer reaction.[3][4] Optimization may be required.
Materials:
-
4-Amino-2,6-dichlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) - Caution: Extremely toxic
-
Water, Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-Amino-2,6-dichlorobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture and acidify with concentrated HCl to protonate the carboxylic acid and decompose any excess cyanide. (Perform in a well-ventilated fume hood).
-
The product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain this compound.
-
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of this compound via the demethylation protocol.
| Parameter | Value | Reference |
| Starting Material | Methyl 2,6-dichloro-4-cyanobenzoate | [5] |
| Reagents | Anhydrous Lithium Iodide, Pyridine, 2N HCl | [5] |
| Reaction Time | 1 hour (reflux) | [5] |
| Yield | 86% | [5] |
| Appearance | Light brown solid | [5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.23 (s, 2H) | [5] |
| Molecular Formula | C₈H₃Cl₂NO₂ | - |
| Molecular Weight | 216.03 g/mol | - |
Safety Precautions:
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
The Sandmeyer reaction involves potassium cyanide, which is extremely toxic. Handle with extreme caution and have an appropriate quenching and disposal procedure in place.
-
The diazotization reaction can form unstable diazonium salts, which can be explosive if allowed to dry. Do not isolate the diazonium salt intermediate. Use it immediately in the next step.
References
Application Notes and Protocols: 2,6-Dichloro-4-cyanobenzoic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-cyanobenzoic acid is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a carboxylic acid group, a nitrile moiety, and two chlorine atoms, provides multiple reactive sites for a diverse range of chemical transformations. The electron-withdrawing nature of the chlorine and cyano groups activates the benzene ring for certain reactions and influences the acidity of the carboxylic acid. This combination of functional groups makes this compound a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]
These application notes provide a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of benzoylphenylurea insecticides, a class of compounds known for their high efficacy and specific mode of action. Detailed protocols for key transformations, quantitative data, and visual diagrams of synthetic workflows and mechanisms of action are presented to guide researchers in leveraging this important synthetic intermediate.
Key Synthetic Applications
The strategic placement of reactive groups on the this compound scaffold allows for its use in a variety of important organic reactions:
-
Amide Bond Formation: The carboxylic acid moiety is readily converted to amides through coupling with a wide range of amines. This is a cornerstone of its application in the synthesis of bioactive molecules, including the insecticide hexaflumuron.
-
Esterification: The carboxylic acid can be transformed into esters, which can serve as protecting groups or be key structural features in the final product.
-
Nucleophilic Aromatic Substitution: The chlorine atoms, activated by the electron-withdrawing cyano and carboxyl groups, can be displaced by nucleophiles under specific conditions, allowing for the introduction of further diversity into the molecular structure.
-
Reduction of the Nitrile Group: The cyano group can be reduced to an aminomethyl group, providing a route to another class of derivatives.
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, yielding a tricarboxylic acid derivative.
Application in Agrochemical Synthesis: The Case of Hexaflumuron
A prominent application of this compound is in the synthesis of hexaflumuron, a potent benzoylphenylurea insecticide.[1] Hexaflumuron acts as an insect growth regulator by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton.[1][2] This targeted mode of action results in high insecticidal activity against various pests, particularly from the orders Lepidoptera, Coleoptera, and Diptera, while exhibiting low toxicity to mammals.[1][2]
The synthesis of hexaflumuron showcases the utility of this compound as a central building block for the construction of the benzoylphenylurea scaffold.
Synthetic Workflow for Hexaflumuron Intermediate
The overall synthetic strategy involves the amide coupling of this compound with a substituted aniline to form a key benzoylphenylurea intermediate. This workflow highlights the straightforward and efficient use of this building block.
Caption: Synthetic workflow for a hexaflumuron intermediate.
Mechanism of Action: Chitin Synthesis Inhibition
Hexaflumuron and other benzoylphenylurea insecticides disrupt the normal development of insects by inhibiting the enzyme chitin synthase.[1][3] This enzyme is crucial for the polymerization of N-acetylglucosamine (NAG) into chitin, a major component of the insect's cuticle. The inhibition of this process leads to a weakened and malformed exoskeleton, ultimately causing mortality during molting.[3]
Caption: Mechanism of action of hexaflumuron.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a key amide intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from its corresponding methyl ester via hydrolysis.
Table 1: Materials and Reagents for the Synthesis of this compound
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| Methyl 2,6-dichloro-4-cyanobenzoate | C₉H₅Cl₂NO₂ | 230.05 | 2.6 | 620 mg |
| Pyridine | C₅H₅N | 79.10 | - | 5 mL |
| Anhydrous Lithium Iodide | LiI | 133.85 | 8 | 1000 mg |
| 2N Hydrochloric Acid | HCl | 36.46 | - | As needed |
| Water | H₂O | 18.02 | - | As needed |
Procedure:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the pyridine.
-
Cool the residue in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry to afford this compound.
Table 2: Yield and Characterization of this compound
| Product | Appearance | Yield (%) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |
| This compound | Light brown solid | 86 | 8.23 (s, 2H) |
Protocol 2: Amide Coupling of this compound
This protocol details the synthesis of an N-aryl amide derivative from this compound using a standard peptide coupling reagent.
Table 3: Materials and Reagents for Amide Coupling
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| This compound | C₈H₃Cl₂NO₂ | 216.02 | 1.0 | 216 mg |
| Substituted Aniline | Varies | Varies | 1.0 | Varies |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 1.1 | 418 mg |
| DIPEA | C₈H₁₉N | 129.24 | 2.0 | 0.35 mL |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | 5 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | - | As needed |
| Brine | NaCl | 58.44 | - | As needed |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired substituted aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Table 4: Representative Yield for Amide Coupling
| Product | Typical Yield (%) |
| N-Aryl-2,6-dichloro-4-cyanobenzamide | 70-90 |
Note: Yields are representative and may vary depending on the specific substituted aniline used.
Conclusion
This compound is a valuable and readily available building block for the synthesis of complex organic molecules. Its application in the preparation of the insecticide hexaflumuron highlights its importance in the agrochemical industry. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile intermediate in their synthetic endeavors, from the development of new crop protection agents to the discovery of novel pharmaceutical compounds. The straightforward reactivity of its functional groups, combined with the potential for further derivatization, ensures that this compound will continue to be a compound of significant interest in the field of organic synthesis.
References
Application Notes and Protocols: 2,6-Dichloro-4-cyanobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-dichloro-4-cyanobenzoic acid and its structural analogs as versatile scaffolds in the design and synthesis of potent enzyme inhibitors for therapeutic applications. The unique electronic and steric properties imparted by the dichloro and cyano substitutions make this benzoic acid derivative an attractive starting point for developing targeted therapies.
Application 1: Scaffold for Potent Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Derivatives of 2,6-dichlorobenzoic acid have been successfully utilized in the synthesis of novel and potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key driver in various cancers, making FGFR inhibitors a promising class of anti-cancer agents.
A notable example is the development of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives. In this series, the 2,6-dichlorophenyl moiety plays a crucial role in the molecule's interaction with the FGFR1 kinase domain. The synthesis of these potent inhibitors involves the key intermediate, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid, which is structurally related to the topic compound.
Quantitative Data: Inhibition of FGFR1
The following table summarizes the in vitro inhibitory activity of synthesized 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivatives against FGFR1.
| Compound ID | R-group (Substituent on Carboxamide) | FGFR1 IC50 (nM)[1] |
| 10a | Phenyl | 30.2 |
| 10e | 4-Methoxyphenyl | Not specified |
| 11b | 2-Methoxypyridin-4-yl | Not specified |
| 13a | 3-(4-methylpiperazin-1-yl)phenyl | Not specified |
Experimental Protocol: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide Derivatives[1]
This protocol outlines the synthesis of the core intermediate and its subsequent conversion to the final carboxamide inhibitors.
Step 1: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (8)
-
Starting Material: Commercially available 2,6-dichloro-3,5-dimethoxyaniline.
-
Procedure:
-
Treat the starting aniline with a suitable reagent to introduce the indazole core and the carboxylic acid functionality at the 4-position. A multi-step synthesis involving diazotization and subsequent cyclization reactions is typically employed.
-
A key step involves the treatment of an intermediate ester (compound 7) with lithium hydroxide to afford the desired carboxylic acid (compound 8).
-
Step 2: Synthesis of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide (10a)
-
Starting Materials: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxylic acid (8) and aniline.
-
Procedure:
-
Subject compound 8 to a condensation reaction with aniline.
-
Standard peptide coupling reagents can be utilized for this amide bond formation.
-
The resulting product is purified by column chromatography to yield the final compound as a white solid.
-
Characterization Data for Compound 10a: [1]
-
Yield: 82.3%
-
Melting Point: 115–117 °C
-
¹H-NMR (CDCl₃) δ: 8.70 (s, 1H), 8.18 (s, 1H), 7.72 (d, J = 8.0 Hz, 2H), 7.56 (s, 1H), 7.49 (s, 1H), 7.40 (t, J = 7.7, 7.7 Hz, 2H), 6.66 (s, 1H), 3.99 (s, 6H).
-
¹³C-NMR (CDCl₃) δ: 164.75, 154.64 (2 × C), 140.67, 139.94, 139.54, 137.76, 135.37, 135.21, 129.50, 129.14 (2 × C), 128.20, 124.73, 122.42, 121.71, 120.95, 120.35 (2 × C), 118.43, 118.38, 114.69, 114.56, 96.98, 56.64 (2 × CH₃).
-
ESI-MS m/z: 442 [M + H]⁺.
Logical Workflow for FGFR Inhibitor Synthesis
Application 2: Potential Scaffold for Other Kinase Inhibitors and Bioactive Molecules
The 2,6-disubstituted benzoic acid motif is a privileged scaffold in medicinal chemistry. The chlorine atoms can provide key hydrophobic interactions and act as metabolic blocks, while the carboxylic acid and cyano groups offer versatile handles for further chemical modifications. This allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.
While specific examples directly utilizing this compound are not yet prevalent in publicly available literature, its structural features suggest potential applications in the development of inhibitors for other enzyme classes, such as:
-
Other Kinases: The scaffold could be adapted to target the ATP-binding site of various kinases implicated in diseases like cancer and inflammation.
-
Proteases: The carboxylic acid can be converted to various functional groups that can interact with the active sites of proteases.
-
Other Enzymes: The rigid and functionalized aromatic ring provides a solid foundation for designing inhibitors against a broad range of enzymatic targets.
Signaling Pathway: General Kinase Inhibition
Conclusion
This compound and its analogs represent a valuable and underexplored scaffold in medicinal chemistry. The successful development of potent FGFR inhibitors based on a structurally related core highlights the potential of this chemical motif. Further exploration and derivatization of this scaffold could lead to the discovery of novel therapeutic agents targeting a range of diseases. Researchers are encouraged to utilize the provided protocols and data as a foundation for their drug discovery efforts.
References
Application Notes and Protocols for the Derivatization of 2,6-Dichloro-4-cyanobenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 2,6-dichloro-4-cyanobenzoic acid, a versatile scaffold for the synthesis of novel compounds in drug discovery. This document outlines key derivatization strategies, detailed experimental protocols, and potential therapeutic applications based on structurally related bioactive molecules.
Introduction: The Potential of this compound as a Scaffold
This compound is a valuable starting material in medicinal chemistry. Its unique substitution pattern offers several advantages for drug design:
-
The carboxylic acid group provides a handle for the facile formation of amide and ester derivatives, allowing for the exploration of a wide range of chemical space and the modulation of physicochemical properties.
-
The dichloro substitution at positions 2 and 6 provides steric hindrance that can influence the conformation of the molecule and its binding to biological targets. These halogen atoms can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
The cyano group at the 4-position is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor and contribute to the overall electronic properties of the molecule.
This combination of functional groups makes this compound an attractive scaffold for the development of inhibitors for various enzyme families, such as kinases and sulfatases, as well as other therapeutic targets.
Key Derivatization Strategies
The primary points of derivatization for this compound are the carboxylic acid and the cyano group. The most common and synthetically accessible derivatization is the formation of amides and esters from the carboxylic acid moiety.
Amide coupling is a fundamental reaction in drug discovery, enabling the connection of the acidic scaffold to a diverse range of amine-containing building blocks. This allows for the systematic exploration of structure-activity relationships (SAR).
Esterification of the carboxylic acid can be employed to generate prodrugs, improve cell permeability, or to act as isosteres for the amide bond, potentially altering the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for the synthesis of amide derivatives of this compound using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
To this solution, add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.1-1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired amide derivative.
Protocol 2: General Procedure for Esterification using Thionyl Chloride
This protocol outlines a general method for the synthesis of ester derivatives of this compound via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Desired alcohol
-
Pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the solution becomes clear.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure complete removal.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the alcohol solution to 0 °C and add the acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester derivative.
Data Presentation: Exemplary Biological Activities of Structurally Related Compounds
While specific biological data for direct derivatives of this compound are not widely available in the public domain, the following tables summarize the activities of structurally related compounds, providing a basis for the potential therapeutic applications of its derivatives.
Table 1: Kinase Inhibitory Activity of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole Derivatives
These compounds share the 2,6-dichlorophenyl moiety and demonstrate the potential for this scaffold in developing potent kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Cell Line |
| 10a | FGFR1 | 69.1 ± 19.8 | N/A (Enzymatic Assay) |
| 12b | FGFR1 | 38.6 ± 0.2 | N/A (Enzymatic Assay) |
| 13a | FGFR1 | 30.2 | N/A (Enzymatic Assay) |
Data extracted from studies on related indazole derivatives as potent FGFR inhibitors.
Table 2: Anticancer Activity of 4-Cyanophenyl-Substituted Thiazol-2-ylhydrazones
These compounds contain a 4-cyanophenyl group, and one of the most active compounds also features a 2,6-dichlorobenzylidene moiety, highlighting the potential synergy of these fragments.
| Compound ID | Cancer Cell Line | GI₅₀ (µM) |
| 3f | MCF-7 (Breast) | 1.0 ± 0.1 |
| 3a' | MCF-7 (Breast) | 1.7 ± 0.3 |
| 3b' | HCT-116 (Colorectal) | 1.6 ± 0.2 |
| 3f | HCT-116 (Colorectal) | 1.6 ± 0.1 |
| 3n (contains 2,6-dichlorobenzylidene) | HCT-116 (Colorectal) | 1.1 ± 0.5 |
| 3w | HCT-116 (Colorectal) | 1.5 ± 0.8 |
GI₅₀: 50% growth inhibition concentration. Data from studies on related thiazol-2-ylhydrazone derivatives.
Visualizations: Workflows and Signaling Pathways
Diagram 1: Derivatization Workflow
This diagram illustrates the primary derivatization pathways for this compound.
Application Notes and Protocols for Amide Coupling with 2,6-Dichloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the amide coupling of 2,6-dichloro-4-cyanobenzoic acid with primary and secondary amines. Due to the steric hindrance imposed by the two ortho-chloro substituents and the electron-withdrawing nature of the cyano group, this substrate presents a challenge for standard amide bond formation. The protocols outlined below utilize robust coupling reagents known for their efficacy with difficult substrates.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery.[1] The coupling of carboxylic acids and amines is frequently employed in the synthesis of a vast array of biologically active molecules. However, sterically hindered and electron-deficient carboxylic acids, such as this compound, often exhibit sluggish reactivity, necessitating the use of potent activating agents and optimized reaction conditions.[1]
The two chlorine atoms in the ortho positions of the benzoic acid sterically shield the carboxylic acid group, hindering the approach of the amine nucleophile. Furthermore, the electron-withdrawing cyano group deactivates the carboxyl group, making it less susceptible to nucleophilic attack. To overcome these challenges, highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) system are recommended.[1]
Data Presentation
The following table summarizes the key parameters for two recommended protocols for the amide coupling of this compound. These protocols are designed to provide a starting point for optimization with various amine coupling partners.
| Parameter | Protocol 1: HATU-mediated Coupling | Protocol 2: EDC/HOBt-mediated Coupling |
| Coupling Reagent | HATU | EDC·HCl |
| Additive | None | HOBt |
| Base | N,N-Diisopropylethylamine (DIPEA) | N,N-Diisopropylethylamine (DIPEA) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous Dichloromethane (DCM) or DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2.5 | 1 : 1.1 : 1.2 (EDC) : 1.2 (HOBt) : 2.5 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is particularly effective for sterically hindered substrates due to the high reactivity of the OAt-active ester intermediate formed with HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C using an ice bath.
-
Add HATU (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and widely used method for amide bond formation. The addition of HOBt minimizes side reactions and racemization.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF (approximately 0.1 M).
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel or recrystallization to yield the pure amide.[1]
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified signaling pathways for HATU and EDC/HOBt mediated amide coupling.
References
Application Notes and Protocols for the Quantification of 2,6-Dichloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-4-cyanobenzoic acid is a halogenated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research.[1] Accurate and reliable quantification of this compound is essential for various stages of drug development, including process monitoring, quality control, and pharmacokinetic studies. This document provides detailed application notes and proposed analytical protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Given the limited availability of specific validated methods for this compound in the public domain, the following protocols are based on established methods for structurally similar compounds, such as other dichlorobenzoic acid isomers and cyanobenzoic acids.[2][3][4] These methods provide a strong starting point for the development and validation of a robust analytical procedure for the target analyte.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂NO₂ | [5] |
| Molecular Weight | 216.02 g/mol | [1] |
| Predicted XlogP | 2.4 | [6] |
| Predicted pKa | Due to the electron-withdrawing effects of the two chlorine atoms and the cyano group, the pKa is expected to be lower (more acidic) than benzoic acid (pKa ≈ 4.2).[7] A precise experimental value is not readily available. | |
| UV Absorbance | Aromatic compounds with carboxylic acid and cyano groups typically exhibit strong UV absorbance. Based on analogs like 2,4-dichlorobenzoic acid, a maximum absorbance (λmax) is anticipated in the 230-290 nm range.[8][9] | |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents such as methanol, acetonitrile, and ethyl acetate, a common characteristic for similar organic acids. |
Proposed Analytical Methods
Two primary analytical techniques are proposed for the quantification of this compound: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is well-suited for the analysis of non-volatile, polar compounds like this compound.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC System equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Formic acid or Phosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
2. Preparation of Solutions:
-
Mobile Phase A: 0.01 M ammonium acetate in water, adjusted to pH 2.5 with formic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Methanol/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm (This should be optimized by determining the λmax from a UV scan of a standard solution) |
Workflow for HPLC Analysis
Caption: Experimental workflow for the HPLC analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile ester. Methylation is a common and effective derivatization technique for this purpose.[4]
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS System equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Derivatization Reagent: Diazomethane or (Trimethylsilyl)diazomethane. (Caution: These reagents are toxic and explosive. Handle with extreme care in a well-ventilated fume hood).
-
This compound reference standard (purity ≥98%).
-
Ethyl acetate (GC grade).
-
Methanol (GC grade).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., 2,4-dichlorobenzoic acid-d3).
2. Sample Preparation and Derivatization:
-
Extraction: Extract the sample containing this compound with ethyl acetate. The extraction efficiency may be improved by acidifying the aqueous sample to pH < 2 before extraction.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to a small volume under a gentle stream of nitrogen.
-
Derivatization: Add a freshly prepared solution of diazomethane in diethyl ether dropwise to the concentrated extract until a faint yellow color persists. Allow the reaction to proceed for 10-15 minutes. Carefully remove the excess diazomethane by bubbling nitrogen through the solution.
-
Final Volume: Adjust the final volume with ethyl acetate and add the internal standard.
3. GC-MS Conditions:
| Parameter | Recommended Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold: 5 min at 280 °C |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-350 |
| Selected Ion Monitoring (SIM) Ions (for the methyl ester) | To be determined from the mass spectrum of a derivatized standard. Expected ions would include the molecular ion and characteristic fragments. |
References
- 1. This compound | 1258298-05-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C8H3Cl2NO2 | CID 17855060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 7. library.gwu.edu [library.gwu.edu]
- 8. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
Application Notes and Protocols: 2,6-Dichloro-4-cyanobenzoic Acid as a Versatile Intermediate for the Synthesis of Novel Agrochemicals
Audience: Researchers, scientists, and drug development professionals in the agrochemical industry.
Introduction: The Potential of 2,6-Dichloro-4-cyanobenzoic Acid in Agrochemical Synthesis
This compound is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring two chlorine atoms, a cyano group, and a carboxylic acid moiety, offers multiple reactive sites for the construction of complex molecular architectures. In the agrochemical sector, this compound is a promising intermediate for the development of novel pesticides. Halogenated benzoic acid derivatives are widely recognized as crucial intermediates in the production of pharmaceuticals and agrochemicals.[1] The presence of chlorine atoms can enhance the biological activity and stability of the final product, while the cyano and carboxylic acid groups provide versatile handles for further chemical transformations.
This document focuses on the potential application of this compound as a precursor for the synthesis of picolinic acid-based herbicides. Picolinic acid herbicides, such as picloram and clopyralid, are synthetic auxins that disrupt plant growth, leading to their use in controlling broadleaf weeds.[2] The structural features of this compound make it an ideal candidate for elaboration into a picolinic acid scaffold.
Proposed Synthetic Pathway: From this compound to a Picolinic Acid Herbicide Analog
The following section outlines a proposed two-step synthetic route to convert this compound into a hypothetical picolinic acid herbicide analog. This pathway is based on well-established chemical transformations.
Overall Reaction Scheme:
Caption: Proposed two-step synthesis of a picolinic acid herbicide analog.
Step 1: Hydrolysis of the Nitrile Group
The first step involves the hydrolysis of the cyano group of this compound to the corresponding amide, yielding 2,6-dichloro-4-carbamoylbenzoic acid. This transformation can be achieved under either acidic or basic conditions.
Experimental Protocol (Proposed):
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH)
-
Distilled water
-
Appropriate organic solvent (e.g., ethanol, dioxane)
-
Standard laboratory glassware and heating apparatus
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable organic solvent.
-
Slowly add concentrated sulfuric acid (e.g., 2-3 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux for a specified time (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The precipitated solid, 2,6-dichloro-4-carbamoylbenzoic acid, is collected by filtration, washed with cold water, and dried.
Procedure (Base-Catalyzed Hydrolysis):
-
In a round-bottom flask, suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux for a specified period (e.g., 4-8 hours), monitoring by TLC.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | > 85% |
| Purity | > 95% (after recrystallization) |
| Melting Point | To be determined experimentally |
Step 2: Pyridine Ring Formation (Picolinic Acid Synthesis)
The second step involves the construction of the pyridine ring to form the picolinic acid core. This is a more complex transformation that can be envisioned through a condensation reaction of the amide intermediate with a suitable three-carbon synthon, followed by cyclization and aromatization. While a specific protocol for this substrate is not available, the general principles of pyridine synthesis from acyclic precursors can be applied.
Experimental Protocol (Conceptual):
Materials:
-
2,6-Dichloro-4-carbamoylbenzoic acid
-
A suitable 1,3-dicarbonyl compound or its equivalent
-
Condensing agent (e.g., a strong base like sodium ethoxide)
-
Oxidizing agent (e.g., nitric acid or air)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
In a reaction vessel, dissolve 2,6-dichloro-4-carbamoylbenzoic acid (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol and heat the mixture to reflux.
-
After the initial condensation and cyclization, an oxidizing agent is added to facilitate the aromatization to the pyridine ring.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by neutralization, extraction, and purification by column chromatography or recrystallization to yield the final picolinic acid herbicide analog.
Quantitative Data (Target):
| Parameter | Target Value |
| Yield | 40-60% |
| Purity | > 98% (after purification) |
Mechanism of Action: Auxin Mimicry
The synthesized picolinic acid herbicide analog is expected to act as a synthetic auxin. Auxin is a critical plant hormone that regulates cell division, elongation, and differentiation. Synthetic auxins mimic the action of natural auxin, but at high concentrations, they lead to uncontrolled and disorganized plant growth, ultimately causing plant death.
Signaling Pathway:
Caption: Simplified signaling pathway of an auxin mimic herbicide.
The herbicide binds to an auxin receptor, leading to the degradation of Aux/IAA repressor proteins. This, in turn, activates auxin response factors (ARFs), which promote the expression of genes that lead to uncontrolled cell growth and, ultimately, plant death.
Conclusion
This compound represents a highly promising and versatile intermediate for the synthesis of novel agrochemicals. The proposed synthetic pathway to a picolinic acid-based herbicide analog highlights a potential application of this starting material. The detailed, albeit conceptual, protocols provide a solid foundation for researchers to explore the synthesis and biological evaluation of new herbicidal compounds derived from this readily accessible building block. Further research and optimization of the proposed reaction conditions are necessary to fully realize the potential of this compound in the development of next-generation crop protection agents.
References
Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Dichloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scalable synthesis of 2,6-dichloro-4-cyanobenzoic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described synthetic routes are designed for adaptability to large-scale production, focusing on process efficiency, yield, and purity. This guide includes comprehensive experimental procedures, data presented in clear tabular formats, and workflow diagrams to ensure reproducibility and successful implementation in a laboratory or pilot plant setting.
Introduction
This compound is a halogenated aromatic carboxylic acid whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of dichloro, cyano, and carboxylic acid functionalities provides a versatile scaffold for the synthesis of more complex molecules. This document outlines two primary synthetic strategies for the preparation of this compound, designed for scalability and robustness.
Synthetic Strategy Overview
Two main retrosynthetic pathways have been identified and are detailed below:
-
Route A: This pathway commences with the readily available 2,6-dichlorotoluene. A key step involves the introduction of a cyano group at the 4-position, followed by the oxidation of the methyl group to a carboxylic acid.
-
Route B: This approach utilizes the hydrolysis of a pre-synthesized ester precursor, methyl 2,6-dichloro-4-cyanobenzoate, to yield the final product.
The following sections provide detailed experimental protocols for each synthetic route, accompanied by quantitative data and process diagrams.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions for Route A
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| A1 | Nitration | 2,6-Dichlorotoluene | HNO₃, H₂SO₄ | - | 25-30 | 2-3 | 90-95 | >98 |
| A2 | Reduction | 2,6-Dichloro-4-nitrotoluene | Fe, NH₄Cl | Ethanol/Water | 70-80 | 3-4 | 85-90 | >97 |
| A3 | Sandmeyer Cyanation | 4-Amino-2,6-dichlorotoluene | NaNO₂, HCl, CuCN, KCN | Water, Toluene | 0-5 (diazotization), 60-70 (cyanation) | 2-3 | 75-85 | >96 |
| A4 | Oxidation | 2,6-Dichloro-4-methylbenzonitrile | KMnO₄, NaOH | Water | 80-90 | 4-6 | 70-80 | >99 |
Table 2: Summary of Reagents and Reaction Conditions for Route B
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| B1 | Esterification | This compound (from Route A) | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | 90-95 | >98 |
| B2 | Hydrolysis | Methyl 2,6-dichloro-4-cyanobenzoate | LiI, Pyridine | Pyridine | Reflux | 1 | 86 | >98 |
Experimental Protocols
Route A: Synthesis from 2,6-Dichlorotoluene
This route provides a scalable pathway starting from a common industrial chemical.
Step A1: Nitration of 2,6-Dichlorotoluene to 2,6-Dichloro-4-nitrotoluene
-
To a stirred solution of concentrated sulfuric acid (200 mL) in a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 2,6-dichlorotoluene (100 g, 0.62 mol) to the sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (47 mL, 1.12 mol) to concentrated sulfuric acid (47 mL) in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2,6-dichlorotoluene over 2-3 hours, ensuring the reaction temperature does not exceed 30 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (1 kg) with vigorous stirring.
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Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 2,6-dichloro-4-nitrotoluene as a pale yellow solid.
Step A2: Reduction of 2,6-Dichloro-4-nitrotoluene to 4-Amino-2,6-dichlorotoluene
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In a 2 L three-necked flask fitted with a mechanical stirrer, reflux condenser, and thermometer, add 2,6-dichloro-4-nitrotoluene (100 g, 0.49 mol), ethanol (500 mL), and water (250 mL).
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Heat the mixture to 70-80 °C with stirring.
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Add iron powder (110 g, 1.96 mol) and ammonium chloride (10 g, 0.19 mol) portion-wise over 1 hour.
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Continue to stir the reaction mixture at reflux for 3-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, filter the hot reaction mixture through a bed of celite to remove the iron sludge.
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Wash the celite pad with hot ethanol.
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Combine the filtrates and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 300 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-amino-2,6-dichlorotoluene as a solid.
Step A3: Sandmeyer Cyanation of 4-Amino-2,6-dichlorotoluene to 2,6-Dichloro-4-methylbenzonitrile
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Prepare a solution of 4-amino-2,6-dichlorotoluene (50 g, 0.28 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (200 mL) in a 1 L beaker. Cool the mixture to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (21 g, 0.30 mol) in water (50 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to form the diazonium salt solution.
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In a separate 2 L flask, prepare a solution of copper(I) cyanide (28 g, 0.31 mol) and potassium cyanide (37 g, 0.57 mol) in water (200 mL). Warm the solution to 60-70 °C.
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Slowly add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Control the rate of addition to maintain the temperature between 60-70 °C. Nitrogen gas will evolve.
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After the addition is complete, stir the mixture at 60-70 °C for 1 hour.
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Cool the reaction mixture to room temperature and extract with toluene (3 x 200 mL).
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Combine the organic layers, wash with 10% sodium hydroxide solution, then with water, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or recrystallization from ethanol to obtain 2,6-dichloro-4-methylbenzonitrile.
Step A4: Oxidation of 2,6-Dichloro-4-methylbenzonitrile to this compound
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In a 2 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 2,6-dichloro-4-methylbenzonitrile (30 g, 0.16 mol) in water (500 mL).
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Add sodium hydroxide (1.5 g, 0.038 mol) to the suspension.
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Heat the mixture to 80-90 °C.
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Slowly add potassium permanganate (64 g, 0.40 mol) portion-wise over 2-3 hours, maintaining the temperature at 80-90 °C. The purple color of the permanganate will disappear as the reaction proceeds.
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After the addition is complete, continue stirring at 80-90 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
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Combine the filtrates and cool to room temperature.
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Acidify the filtrate with concentrated hydrochloric acid to pH 2-3.
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Filter the precipitated white solid, wash with cold water, and dry under vacuum to yield this compound.
Route B: Synthesis from Methyl 2,6-dichloro-4-cyanobenzoate
This route is advantageous if the ester precursor is readily available.
Step B1: Esterification of this compound (Optional, if starting from the acid)
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To a solution of this compound (20 g, 0.093 mol) in methanol (200 mL), add concentrated sulfuric acid (2 mL) cautiously.
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Heat the mixture to reflux and stir for 4-6 hours.
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Cool the reaction mixture and remove the methanol under reduced pressure.
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Pour the residue into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry over anhydrous sodium sulfate and concentrate to give methyl 2,6-dichloro-4-cyanobenzoate.
Step B2: Hydrolysis of Methyl 2,6-dichloro-4-cyanobenzoate [1]
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Suspend methyl 2,6-dichloro-4-cyanobenzoate (10 g, 0.043 mol) in pyridine (80 mL) in a 250 mL round-bottom flask.[1]
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Add anhydrous lithium iodide (17 g, 0.127 mol) to the suspension.[1]
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Heat the reaction mixture to reflux and stir for 1 hour.[1]
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Cool the mixture and remove the pyridine under reduced pressure.[1]
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To the residue, add ice-cold 2N hydrochloric acid to adjust the pH to 2-3.[1]
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Filter the precipitated solid, wash with cold water, and dry under vacuum to afford this compound as a light brown solid.[1]
Mandatory Visualization
Caption: Synthetic routes for this compound.
Conclusion
The protocols detailed in this document provide two robust and scalable methods for the synthesis of this compound. Route A offers a de novo synthesis from a readily available starting material, making it suitable for large-scale manufacturing. Route B provides a direct and high-yielding final step, ideal when the ester precursor is accessible. The choice of the synthetic route will depend on the availability of starting materials, scale of production, and specific laboratory capabilities. The provided data and diagrams are intended to facilitate the successful implementation of these procedures by researchers and professionals in the field.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,6-Dichloro-4-cyanobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,6-Dichloro-4-cyanobenzoic acid. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | The chosen solvent is not optimal, leading to co-precipitation of impurities. | Screen a variety of solvents or solvent systems. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot. Consider solvent pairs like ethanol/water or toluene/heptane. |
| The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature to promote the formation of larger, purer crystals before placing it in an ice bath. | |
| Discolored Product (Brown or Yellow) | Presence of colored impurities, potentially from side reactions during synthesis or degradation. | Treat the hot solution with activated charcoal before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
| The compound may be sensitive to heat and is degrading during hot recrystallization. | Minimize the time the solution is kept at high temperatures. Consider purification methods that do not require heating, such as column chromatography. | |
| Low Recovery/Yield | The compound has significant solubility in the recrystallization solvent even at low temperatures. | Ensure the solution is fully saturated before cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling, place the solution in an ice bath for an extended period to maximize precipitation. |
| Product was lost during transfer or filtration. | Ensure all equipment is properly rinsed with the cold recrystallization solvent to recover any adhered product. Use a pre-wetted filter paper in the Büchner funnel to ensure a good seal. | |
| Oily Residue Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Choose a lower-boiling point solvent for recrystallization. If impurities are the cause, consider an initial purification step like an acid-base extraction or column chromatography. |
| Streaking or Poor Separation in Column Chromatography | The sample was not loaded correctly, or the chosen eluent system is not optimal. | Dissolve the crude product in a minimal amount of a polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This ensures a narrow starting band. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. |
| The column was not packed correctly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound synthesized from the hydrolysis of its methyl ester?
A1: Common impurities may include unreacted starting material (methyl 2,6-dichloro-4-cyanobenzoate), residual reagents such as pyridine, and byproducts from side reactions. The presence of a light brown color in the crude product suggests the formation of colored, potentially polymeric, impurities.[1]
Q2: Which purification technique is most suitable for achieving high purity (>99%) of this compound?
A2: For achieving high purity, a multi-step approach is often recommended. An initial purification by recrystallization can remove the bulk of impurities. This can be followed by column chromatography for fine purification to separate any remaining closely related substances.
Q3: How can I remove acidic or basic impurities from my crude sample?
A3: An acid-base extraction is an effective method. To remove basic impurities (like residual pyridine), dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). To remove other acidic impurities, you can dissolve the crude product in a dilute basic solution (e.g., saturated sodium bicarbonate), wash with an organic solvent to remove neutral and basic impurities, and then re-acidify the aqueous layer to precipitate the purified this compound.
Q4: What is a good starting point for a recrystallization solvent?
A4: Given the polar nature of the carboxylic acid and cyano groups, polar solvents are a good starting point. Consider solvents such as ethanol, methanol, or acetic acid, potentially in combination with water as an anti-solvent. Toluene may also be effective. Small-scale solubility tests are highly recommended to find the optimal solvent or solvent system.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. Spot each collected fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or with a suitable stain to identify the fractions containing the pure product.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the purification of crude this compound using different techniques. These values are illustrative and may vary based on the initial purity of the crude material and experimental conditions.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 | 80 |
| Column Chromatography (Silica Gel) | 95 | >99 | 85 | 90 |
| Acid-Base Extraction | 85 | 95 | 90 | 92 |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. A good solvent will dissolve the compound when hot. Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and heat the mixture at boiling for 5-10 minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
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Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) that provides a good separation of the desired compound from its impurities, with an Rf value for the product of approximately 0.3-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of 2,6-Dichloro-4-cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloro-4-cyanobenzoic acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is organized by synthetic route. Please select the route that best matches your experimental setup.
Route 1: Hydrolysis of Methyl 2,6-dichloro-4-cyanobenzoate
This is a common final step in the synthesis of this compound.
Q1: My reaction is very slow or appears to be incomplete. What could be the cause?
A1: Several factors can contribute to a sluggish or incomplete hydrolysis:
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Insufficient Reagent: Ensure you are using a sufficient molar excess of the hydrolyzing agent (e.g., lithium iodide). For sterically hindered esters like methyl 2,6-dichloro-4-cyanobenzoate, a significant excess is often required to drive the reaction to completion.
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Reaction Temperature: The reaction may require elevated temperatures, often at the reflux temperature of the solvent, to proceed at a reasonable rate. Check that your reaction is being heated adequately.
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Solvent Purity: The presence of water in the solvent can interfere with certain hydrolysis methods, particularly those using anhydrous reagents. Ensure your solvent is appropriately dried if the protocol calls for it.
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Purity of Starting Material: Impurities in your methyl 2,6-dichloro-4-cyanobenzoate can inhibit the reaction. Consider purifying the starting material if you suspect it is impure.
Q2: I have a low yield of my desired product. What are the common side reactions?
A2: Low yields are often due to incomplete reaction or the formation of side products. A common side reaction for the hydrolysis of sterically hindered methyl esters is an SN2 attack on the methyl group instead of the desired attack at the carbonyl carbon.
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Incomplete Hydrolysis: The most common reason for low yield is an incomplete reaction, leaving unreacted starting material. You can monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.
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SN2 Dealkylation (BAl2 mechanism): When using nucleophilic reagents like iodide ions, an alternative reaction pathway can be the SN2 displacement of the carboxylate by the nucleophile attacking the methyl group. This produces the carboxylate salt (your desired product after workup) and a methylated byproduct (e.g., methyl iodide). While this leads to the correct carboxylate, subsequent workup and purification steps are crucial for isolating the final product in high purity.
Q3: I see an unexpected peak in my NMR spectrum after workup. What could it be?
A3: An unexpected peak could be unreacted starting material or a byproduct.
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Unreacted Starting Material: Compare the NMR of your product with that of methyl 2,6-dichloro-4-cyanobenzoate to check for its presence.
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Solvent Impurities: Residual solvent from the reaction or purification can show up in the NMR.
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Decarboxylation Product: Under harsh acidic or thermal conditions during workup, decarboxylation of the product can occur to yield 2,6-dichlorobenzonitrile.
Route 2: Synthesis from an Amino-Dichlorobenzoic Acid Precursor (via Sandmeyer Reaction)
This route involves the diazotization of an aromatic amine followed by displacement with a cyanide.
Q1: What are the critical parameters for a successful Sandmeyer reaction?
A1: The Sandmeyer reaction is sensitive to several factors:
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Temperature Control: The diazotization step (formation of the diazonium salt) must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.
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Purity of Sodium Nitrite: The sodium nitrite used must be of high purity, as impurities can lead to unwanted side reactions.
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Acidity: The reaction is carried out in a strong acidic medium (e.g., HCl, H₂SO₄). The concentration of the acid is crucial for the stability of the diazonium salt.
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Copper(I) Catalyst: The copper(I) cyanide catalyst should be freshly prepared or of high quality for optimal results.
Q2: My yield is low and I have a mixture of products. What are the likely side reactions?
A2: The Sandmeyer reaction is known for producing several side products that can lower the yield of the desired nitrile.
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Phenol Formation: The diazonium salt can react with water to form a phenol (2,6-dichloro-4-hydroxybenzoic acid). This is why low temperatures are critical.
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Biaryl Formation: The intermediate aryl radical can couple with another aryl radical to form a biaryl impurity.
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Reduction (Protodeamination): The diazonium group can be replaced by a hydrogen atom, leading to 2,6-dichlorobenzoic acid.
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Reaction with Counter-ion: The diazonium group can be displaced by the counter-ion of the acid used (e.g., chloride if HCl is used), leading to a chloro-substituted benzoic acid.
Route 3: Multi-step Synthesis from 2,6-Dichlorotoluene
This route typically involves oxidation of the methyl group and introduction of the cyano group.
Q1: I am having trouble with the oxidation of 2,6-dichlorotoluene. What are the common issues?
A1: The oxidation of the methyl group in 2,6-dichlorotoluene to a carboxylic acid can be challenging.
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Incomplete Oxidation: A common issue is the incomplete oxidation of the methyl group, resulting in the formation of 2,6-dichlorobenzaldehyde or unreacted starting material. Strong oxidizing agents like potassium permanganate (KMnO₄) and harsh conditions are often required.
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Over-oxidation: While less common for an aromatic methyl group, very harsh conditions could potentially lead to ring-opening or other degradation products.
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Side-chain Chlorination: If chlorine is used as an oxidant, side-chain chlorination can occur, leading to 2,6-dichlorobenzyl chloride, which would then require hydrolysis.
Q2: What are common impurities that can be carried through from the starting material?
A2: The purity of the starting 2,6-dichlorotoluene is crucial.
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Isomeric Impurities: The starting material may contain other isomers of dichlorotoluene, which will be carried through the synthesis and are often difficult to separate from the final product.
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Over-chlorination Products: The synthesis of 2,6-dichlorotoluene itself can produce over-chlorinated species like trichlorotoluenes, which will lead to corresponding impurities in the final product.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related reactions. Note that yields are highly dependent on specific reaction conditions and scale.
| Synthesis Route | Starting Material | Key Reagents/Conditions | Reported Yield (%) | Purity (%) |
| Hydrolysis of Methyl Ester | Methyl 2,6-dichloro-4-cyanobenzoate | Anhydrous Lithium Iodide, Pyridine, Reflux | 86 | High |
| Sandmeyer Reaction (General) | Aryl Diazonium Salts | CuCN | 52 - 93 | Variable |
| Oxidation of Toluene Derivative (Analogous) | o-Chlorotoluene | KMnO₄, Water, Reflux | 76 - 78 | High |
Detailed Experimental Protocols
Protocol 1: Hydrolysis of Methyl 2,6-dichloro-4-cyanobenzoate
This protocol is adapted from a reported synthesis.
Step 1: Reaction Setup
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In a round-bottom flask equipped with a reflux condenser, suspend methyl 2,6-dichloro-4-cyanobenzoate (1.0 eq) in pyridine.
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Add anhydrous lithium iodide (3.0 eq) to the suspension.
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Heat the reaction mixture to reflux with stirring for 1 hour.
Step 2: Workup and Purification
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After cooling, concentrate the reaction mixture under reduced pressure to remove the pyridine.
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Cool the residue in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.
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Collect the precipitated solid by filtration.
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Wash the solid with water and dry to afford this compound.
Visualizing Reaction Pathways and Side Reactions
The following diagrams illustrate the main synthetic pathways and common points of side product formation.
Caption: Workflow for the hydrolysis of methyl 2,6-dichloro-4-cyanobenzoate.
Caption: The Sandmeyer reaction pathway and common side reactions.
Caption: A potential multi-step synthesis route starting from 2,6-dichlorotoluene.
solubility issues of 2,6-Dichloro-4-cyanobenzoic acid in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 2,6-Dichloro-4-cyanobenzoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that influence its solubility?
A1: this compound possesses several functional groups that dictate its solubility profile. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, which generally favors solubility in polar solvents. However, the benzene ring, the two chlorine atoms, and the cyano group (-CN) are hydrophobic, which contributes to poor solubility in water. The presence of two chlorine atoms ortho to the carboxylic acid also creates steric hindrance, which can affect intermolecular interactions.
Q2: What is the expected solubility of this compound in common organic solvents?
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes in liquid solvents, solubility increases with temperature. Therefore, heating the solvent is a common method to dissolve more this compound. However, it is crucial to be aware that the compound may precipitate out of the solution upon cooling if the saturation point is exceeded at the lower temperature.
Q4: Can the pH of the solvent be adjusted to improve the solubility of this compound?
A4: Yes, for aqueous or protic solvent systems, increasing the pH by adding a base will deprotonate the carboxylic acid group to form a carboxylate salt. This salt is generally much more polar and, therefore, more soluble in polar solvents than the neutral acid.
Solubility Data
As precise quantitative solubility data for this compound is limited, the following table summarizes the expected qualitative solubility in various organic solvents based on its chemical structure and data from analogous compounds.
| Solvent Category | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities.[1] |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the carboxylic acid group. |
| Ketones | Acetone | Moderate | Good dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Less polar than ketones, but can still interact with the solute. |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Benzoic acid itself has some solubility in DCM due to dimer formation.[5] |
| Aromatic | Toluene | Low | Primarily nonpolar interactions. |
| Nonpolar | Hexane, Heptane | Very Low | "Like dissolves like" principle; the compound is too polar for nonpolar solvents. |
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen organic solvent.
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Is the solvent appropriate?
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Recommendation: Based on theoretical predictions, polar aprotic solvents like DMSO and DMF are expected to be the most effective for dissolving this compound.[1] If you are using a less polar solvent, consider switching to a more polar one.
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Have you tried applying heat?
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Recommendation: Gently warm the mixture while stirring. Many compounds exhibit significantly higher solubility at elevated temperatures. Be cautious and ensure the solvent's boiling point is not exceeded.
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-
Is the compound pure?
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Recommendation: Impurities can sometimes affect solubility. If possible, verify the purity of your this compound using an appropriate analytical technique.
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Have you allowed enough time for dissolution?
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Recommendation: Some dissolution processes can be slow. Ensure the mixture is stirred for an adequate amount of time.
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Issue: The compound dissolves upon heating but precipitates upon cooling.
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You have created a supersaturated solution.
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Recommendation: This is a common phenomenon. If your experimental procedure requires the compound to be in solution at a lower temperature, you will need to use a larger volume of the solvent or a different solvent with higher solubilizing capacity at that temperature.
-
-
Consider a co-solvent system.
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Recommendation: The addition of a small amount of a good solvent (e.g., DMSO) to a solvent in which the compound is less soluble can sometimes maintain solubility at lower temperatures.
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Issue: The solution is cloudy or a suspension is formed.
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The solubility limit has been exceeded.
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Recommendation: You are likely above the saturation point of the compound in the chosen solvent at that temperature. Try adding more solvent until the solution becomes clear.
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-
Fine particles are slow to dissolve.
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Recommendation: Use sonication to break down any aggregates and increase the surface area of the solid, which can facilitate faster dissolution.
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Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a straightforward method to quickly assess the solubility of this compound in various solvents.
Materials:
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This compound
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A selection of organic solvents (e.g., DMSO, DMF, ethanol, acetone, THF, dichloromethane, toluene, hexane)
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Small test tubes or vials
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Vortex mixer
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Spatula
Procedure:
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Add approximately 10 mg of this compound to a clean, dry test tube.
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Add 1 mL of the selected solvent to the test tube.
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Vortex the mixture vigorously for 1-2 minutes.
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Visually inspect the solution.
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Soluble: The solid completely dissolves, and the solution is clear.
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Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
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Insoluble: The solid does not appear to dissolve at all.
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If the compound is insoluble, gently warm the test tube (e.g., in a warm water bath) and observe any changes in solubility. Note if the compound precipitates upon cooling.
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Record your observations for each solvent.
Protocol 2: Isothermal Saturation Method for Quantitative Solubility Measurement
This protocol describes a more rigorous method to determine the quantitative solubility of this compound at a specific temperature.
Materials:
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This compound
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Chosen organic solvent
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Thermostatically controlled shaker or water bath
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Centrifuge
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Analytical balance
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
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Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
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Generate a calibration curve using the analytical instrument of choice (e.g., HPLC, UV-Vis).
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Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.
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Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature.
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Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
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After reaching equilibrium, allow the vial to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
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Carefully take an aliquot of the supernatant. It is crucial not to disturb the undissolved solid.
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Centrifuge the aliquot to remove any remaining suspended solid particles.
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Accurately dilute a known volume of the clear supernatant with the solvent.
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Analyze the diluted solution using the calibrated analytical instrument to determine the concentration of this compound.
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Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting decision tree for solubility issues of this compound.
References
Technical Support Center: Optimizing Derivatization of 2,6-Dichloro-4-cyanobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 2,6-dichloro-4-cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why are derivatization reactions of this compound challenging?
A1: The derivatization of this compound is challenging due to significant steric hindrance from the two chlorine atoms positioned ortho to the carboxylic acid group. This steric bulk impedes the approach of nucleophiles, such as alcohols or amines, to the carbonyl carbon, slowing down or preventing the reaction.
Q2: What are the most common derivatization reactions for this compound?
A2: The most common derivatization reactions are esterification to form esters and amide coupling to form amides. These reactions are crucial for modifying the compound's properties for various applications in drug discovery and agrochemical research.[1]
Q3: Which factors should I consider when choosing a coupling reagent for amide bond formation with this substrate?
A3: Due to the sterically hindered nature of this compound, the choice of coupling reagent is critical. Uronium/aminium-based reagents like HATU, HBTU, and COMU are generally more effective for hindered substrates than standard carbodiimides like DCC or EDC alone.[2] Additives such as HOBt or HOAt are often essential to improve reaction rates and suppress side reactions, particularly racemization if chiral amines are used.[3]
Q4: Can I convert the carboxylic acid to an acyl chloride first to facilitate derivatization?
A4: Yes, converting the carboxylic acid to the more reactive acyl chloride is a common strategy for overcoming steric hindrance. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. The resulting 2,6-dichloro-4-cyanobenzoyl chloride will then react more readily with alcohols or amines.
Q5: What are typical side reactions to watch out for during derivatization?
A5: Common side reactions include:
-
Incomplete conversion: Due to steric hindrance, reactions may not go to completion, leaving unreacted starting material.
-
N-acylurea formation: When using carbodiimide reagents (DCC, EDC), the activated carboxylic acid can rearrange to form an unreactive N-acylurea byproduct.[4]
-
Hydrolysis of activated intermediates: The presence of moisture can lead to the hydrolysis of activated esters or acyl chlorides back to the carboxylic acid.
-
Side reactions involving the cyano group: While generally stable, harsh reaction conditions could potentially lead to hydrolysis of the cyano group to an amide or carboxylic acid.
Troubleshooting Guides
Problem 1: Low or No Yield in Amide Coupling
| Possible Cause | Troubleshooting Strategy |
| Steric Hindrance | 1. Switch to a more powerful coupling reagent. Uronium/aminium salts (HATU, HCTU, COMU) are often more effective than carbodiimides for hindered systems.[2] 2. Convert the carboxylic acid to its acyl chloride using SOCl₂ or oxalyl chloride before adding the amine. 3. Increase the reaction temperature and/or reaction time. Monitor the reaction by TLC or LC-MS to check for decomposition. |
| Ineffective Coupling Reagent | 1. For sterically demanding couplings, consider using a reagent combination known to be effective, such as DIC with HOPO, which has shown success with the hindered 2,6-dimethylbenzoic acid.[5] 2. Ensure the coupling reagent is not degraded. Use fresh, high-purity reagents. |
| Presence of Moisture | 1. Use anhydrous solvents (e.g., dry DMF, DCM). 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Base | 1. Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions. 2. Ensure the correct stoichiometry of the base is used (typically 2-3 equivalents). |
| Incorrect Order of Addition | Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. This can improve the yield by ensuring the activated species is readily available to react with the desired nucleophile. |
Problem 2: Low or No Yield in Esterification
| Possible Cause | Troubleshooting Strategy |
| Steric Hindrance | 1. Use a more forcing esterification method, such as the Yamaguchi esterification, which is designed for hindered substrates. 2. Convert the carboxylic acid to its acyl chloride first, then react with the alcohol in the presence of a base (e.g., pyridine or triethylamine). 3. For methyl esters, consider using diazomethane or TMS-diazomethane, which are highly reactive and can overcome steric barriers. |
| Unfavorable Equilibrium (Fischer Esterification) | 1. Use a large excess of the alcohol as the solvent to drive the equilibrium towards the product. 2. Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Acid-Sensitive Substrate | If the molecule contains acid-labile functional groups, avoid strongly acidic conditions like Fischer esterification. Instead, use milder methods like the Steglich esterification (DCC/DMAP) or activation with carbodiimides. |
| Hydrolysis of the Product | Ensure anhydrous conditions are maintained throughout the reaction and work-up to prevent the hydrolysis of the ester back to the carboxylic acid. |
Data Presentation
Table 1: Comparison of Amide Coupling Reagents for a Sterically Hindered Benzoic Acid Analogue (2,6-Dimethylbenzoic Acid)
This data is for the analogous 2,6-dimethylbenzoic acid and serves as a guide for selecting reagents for the sterically similar this compound.
| Coupling Reagent | Base | Amine | Conditions | Yield | Reference |
| COMU | Collidine | Benzylamine | NMP/Water, 20°C | No Product | [5] |
| TPTU | NMI | Benzylamine | NMP/Water, 20°C | No Product | [5] |
| DIC/HOPO | - | Benzylamine | NMP/Water, 70°C, 2 days | Moderate to High | [5] |
| DIC/HOPO | - | Pyridin-2-ylmethanamine | NMP/Water, 70°C, 2 days | Moderate to High | [5] |
NMP = N-Methyl-2-pyrrolidone; COMU = (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate; TPTU = O-(2-oxo-1(2H)-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate; DIC = N,N'-Diisopropylcarbodiimide; HOPO = 2-hydroxypyridine-N-oxide.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Esterification via Acyl Chloride
Step A: Formation of 2,6-dichloro-4-cyanobenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add this compound (1.0 eq) and thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux (approximately 80 °C) and stir for 1-3 hours. The reaction should be monitored for the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,6-dichloro-4-cyanobenzoyl chloride is often used directly in the next step.
Step B: Ester Formation
-
Dissolve the crude 2,6-dichloro-4-cyanobenzoyl chloride in an anhydrous solvent such as DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired alcohol (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Visualizations
Caption: A typical workflow for the amide coupling of this compound.
Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.
References
Technical Support Center: Halogen Exchange of Dichlorinated Benzoic Acids
Welcome to the technical support center for challenges in the halogen exchange of dichlorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise during the halogen exchange of dichlorinated benzoic acids, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Conversion | 1. Low Reactivity of the Aryl Halide: The aromatic ring is electron-rich, making it inherently resistant to nucleophilic attack.[1] The carbon-chlorine bond is also strong. | • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy. However, monitor for side reactions. • Use a Catalyst: Copper, nickel, or palladium catalysts can facilitate the halogen exchange.[2][3] For example, copper(I) iodide with a diamine ligand can be effective for aromatic Finkelstein reactions.[4] • Activate the Ring: The presence of electron-withdrawing groups (like nitro groups) ortho or para to the chlorine atoms can increase reactivity towards nucleophilic aromatic substitution (SNA r).[5][6][7] |
| 2. Inappropriate Nucleophile: The strength and type of nucleophile are critical. | • Select a Stronger Nucleophile: Negatively charged nucleophiles are generally stronger.[8] For instance, when aiming for fluorination, using potassium fluoride in a polar aprotic solvent like DMF or DMSO is a common approach.[4] • Consider Nucleophile Solubility: Ensure the halide salt is soluble in the reaction solvent. For example, in the classic Finkelstein reaction, sodium iodide's solubility in acetone drives the reaction forward.[4] | |
| 3. Unsuitable Solvent: The solvent plays a crucial role in SN2 and SNA r reactions. | • Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetone can enhance the reactivity of the nucleophile and favor SN2-type mechanisms.[4][8] | |
| Side Reactions/Impurity Formation | 1. Benzyne Formation: Under strongly basic conditions and high temperatures, elimination-addition (benzyne mechanism) can occur, leading to a mixture of products.[1][5][7] | • Avoid Extremely Strong Bases: If the desired mechanism is SNA r, avoid very strong bases like sodium amide (NaNH2). • Control Reaction Temperature: The benzyne mechanism is often favored at higher temperatures. |
| 2. Side Chain Reactions: If the dichlorinated benzoic acid has alkyl side chains, these can undergo reactions like oxidation or benzylic bromination.[9] | • Choose Selective Reagents: Use reagents that will not react with the side chain under the desired halogen exchange conditions. For instance, if performing benzylic bromination is not the goal, avoid NBS (N-bromosuccinimide).[9] | |
| 3. Decarboxylation: The carboxylic acid group may be lost under harsh reaction conditions. | • Protect the Carboxylic Acid Group: Consider converting the carboxylic acid to an ester before performing the halogen exchange. The ester can be hydrolyzed back to the carboxylic acid after the exchange. | |
| Difficulty in Product Isolation | 1. Similar Polarity of Starting Material and Product: This can make chromatographic separation challenging. | • Derivative Formation: Convert the carboxylic acid product to an ester or another derivative with a different polarity to facilitate separation. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
| 2. Formation of Salt Byproducts: The displaced halide ion will form a salt with the cation of the nucleophile (e.g., NaCl, NaBr).[4] | • Utilize Solubility Differences: In the Finkelstein reaction, the precipitation of the insoluble sodium chloride or bromide from acetone helps to drive the reaction and simplifies removal.[4] • Aqueous Workup: An aqueous workup can remove water-soluble inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: Why is halogen exchange on dichlorinated benzoic acids so challenging?
A1: The primary challenges stem from the nature of the aromatic system. The electron-rich pi system of the benzene ring repels nucleophiles, making nucleophilic aromatic substitution inherently difficult.[1] Additionally, the presence of two deactivating chloro groups and an electron-withdrawing carboxylic acid group further influences the ring's reactivity.
Q2: What is the general mechanism for halogen exchange on an aromatic ring?
A2: The most common mechanism is Nucleophilic Aromatic Substitution (SNA r) , which proceeds via an addition-elimination pathway.[5][7] This involves the attack of a nucleophile on the carbon bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.[6] For this to occur efficiently, strong electron-withdrawing groups are typically required at the ortho or para positions to the leaving group to stabilize the intermediate.[5][7] Under very harsh conditions with strong bases, an elimination-addition (benzyne) mechanism can also occur.[5][7]
Q3: How do the positions of the chlorine atoms on the benzoic acid ring affect the halogen exchange reaction?
A3: The positions of the chlorine atoms, relative to each other and to the carboxylic acid group, significantly impact the electronic properties of the ring and, therefore, the feasibility of the halogen exchange. Electron-withdrawing groups, like the chlorine atoms and the carboxylic acid, must be positioned to stabilize the negative charge of the Meisenheimer complex intermediate in an SNA r reaction. Typically, this means they should be ortho or para to the site of nucleophilic attack.[5][6]
Q4: Can I use a Finkelstein reaction for the halogen exchange of dichlorinated benzoic acids?
A4: The classic Finkelstein reaction, which involves converting alkyl chlorides or bromides to iodides using sodium iodide in acetone, is generally not effective for aryl halides.[4] However, an "aromatic Finkelstein reaction" can be achieved using catalysts.[4] Copper(I) iodide, often in combination with diamine ligands, is a common catalyst for this transformation.[4] Nickel and palladium-based catalysts have also been developed for metal-catalyzed halogen exchange reactions of aryl halides.[2][3]
Q5: What are some common side reactions to be aware of?
A5: Besides the formation of benzyne intermediates, other potential side reactions include:
-
Hydrolysis of the chloro groups if water is present at high temperatures.
-
Decarboxylation of the benzoic acid at very high temperatures.
-
Reactions involving the carboxylic acid group , such as esterification if an alcohol is used as a solvent.
-
If using organolithium reagents for a lithium-halogen exchange, the acidic proton of the carboxylic acid will be abstracted first, consuming an equivalent of the reagent.[10]
Experimental Protocols
General Protocol for a Copper-Catalyzed Aromatic Finkelstein Reaction
This protocol is a general guideline and may require optimization for specific dichlorinated benzoic acid isomers.
Materials:
-
Dichlorinated benzoic acid
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Halide source (e.g., potassium iodide for iodination)
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the dichlorinated benzoic acid, copper(I) iodide, the diamine ligand, and the halide source.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required reaction time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts and the catalyst. This may involve partitioning between an organic solvent and an aqueous solution (e.g., dilute HCl or ammonium hydroxide).
-
Dry the organic layer over a suitable drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
References
- 1. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 2. Metal-catalysed halogen exchange reactions of aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Metal-catalysed halogen exchange reactions of aryl halides. | Semantic Scholar [semanticscholar.org]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ideals.illinois.edu [ideals.illinois.edu]
preventing byproduct formation in cyanobenzoic acid synthesis
Technical Support Center: Synthesis of Cyanobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of cyanobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My final product is showing an additional peak corresponding to a dicarboxylic acid in the NMR/LC-MS. What is the likely cause and how can I prevent it?
A1: The presence of a dicarboxylic acid (e.g., terephthalic acid from 4-cyanobenzoic acid) is a common issue arising from the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, particularly at elevated temperatures during the reaction or workup.
Prevention Strategies:
-
Control pH: During workup, avoid strongly acidic or basic conditions for prolonged periods, especially when heating. Neutralize the reaction mixture carefully.
-
Temperature Management: Minimize the temperature and duration of any steps where water is present with strong acids or bases.
-
Anhydrous Conditions: For non-aqueous reaction steps, ensure all reagents and solvents are thoroughly dried to prevent premature hydrolysis.
Q2: How can I effectively remove unreacted starting materials from my cyanobenzoic acid product?
A2: The purification strategy depends on the starting material.
-
Unreacted Bromobenzoic Acid: Separation can be achieved by exploiting differences in solubility and pKa values. Careful recrystallization or column chromatography can be effective. pH-mediated separation, where the pH is adjusted to selectively precipitate one of the acids, can also be employed.[1]
-
Unreacted Aminobenzoic Acid: Utilize acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aminobenzoic acid will be protonated and move to the aqueous phase, while the cyanobenzoic acid remains in the organic layer.
-
Unreacted Tolunitrile: Tolunitrile is significantly less polar and more volatile than cyanobenzoic acid. It can often be removed by evaporation under reduced pressure or by recrystallization of the cyanobenzoic acid from a suitable solvent.
Q3: What are the best general practices for purifying crude cyanobenzoic acid?
A3: Recrystallization is the most common and effective method for purifying cyanobenzoic acid.[2][3][4][5][6]
General Recrystallization Protocol:
-
Dissolve the crude cyanobenzoic acid in a minimum amount of a hot solvent (water is often a good choice due to the temperature-dependent solubility of benzoic acids).[2]
-
If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration to remove the charcoal and any insoluble impurities.[3][4]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Troubleshooting Guides for Specific Synthetic Routes
Sandmeyer Reaction (from Aminobenzoic Acid)
Q1.1: I am observing a significant amount of hydroxybenzoic acid as a byproduct in my Sandmeyer reaction. Why is this happening and how can I minimize it?
A1.1: The formation of hydroxybenzoic acid is a classic side reaction in the Sandmeyer synthesis, caused by the reaction of the diazonium salt intermediate with water.[7][8] The diazonium salt is susceptible to nucleophilic attack by water, especially at elevated temperatures.
Troubleshooting and Prevention:
| Parameter | Issue | Recommended Action |
| Temperature | Diazotization or cyanation performed at temperatures above 5 °C. | Maintain a strict temperature range of 0-5 °C throughout the diazotization step and the addition of the diazonium salt to the cyanide solution. Use an ice-salt bath if necessary.[9] |
| pH | Incorrect pH during the reaction. | Careful control of pH is crucial. The reaction should be sufficiently acidic to stabilize the diazonium salt but not so acidic as to promote hydrolysis.[7][10] |
| Reaction Time | Prolonged reaction time of the diazonium salt before cyanation. | Use the diazonium salt immediately after its formation. Do not let it stand for extended periods, even at low temperatures. |
| Reagent Addition | Slow addition of the diazonium salt to a hot cyanide solution. | Add the cold diazonium salt solution slowly to the cyanide solution while maintaining the temperature of the receiving flask. |
A general workflow for troubleshooting the Sandmeyer reaction is presented below.
Caption: Troubleshooting workflow for the Sandmeyer reaction.
The formation of the hydroxybenzoic acid byproduct occurs when the diazonium salt reacts with water instead of the cyanide nucleophile.
Caption: Byproduct formation in the Sandmeyer reaction.
Rosenmund-von Braun Reaction (from Bromobenzoic Acid)
Q2.1: The Rosenmund-von Braun reaction requires high temperatures, and I am getting a complex mixture of products that is difficult to purify. How can I improve this?
A2.1: The classic Rosenmund-von Braun reaction indeed requires high temperatures (often up to 200°C), which can lead to thermal degradation and side reactions, making purification challenging.[8][11]
Troubleshooting and Prevention:
| Parameter | Issue | Recommended Action |
| Temperature | High reaction temperatures (150-250 °C) causing degradation and side reactions. | Employ modified procedures that allow for lower temperatures. The use of L-proline as a ligand has been shown to promote the reaction at temperatures as low as 80-120 °C.[12][13][14] |
| Solvent | High-boiling polar solvents (e.g., DMF, nitrobenzene) make product isolation difficult.[8][11] | Consider using ionic liquids as a solvent, which can improve the reaction and simplify workup. Alternatively, some modifications allow the reaction to proceed without a solvent.[15] |
| Reaction Time | Prolonged heating can lead to nitrile hydrolysis to the corresponding dicarboxylic acid. | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed. Microwave-assisted synthesis can significantly reduce reaction times.[16] |
The following diagram illustrates the general relationship between reaction conditions and byproduct formation in the Rosenmund-von Braun synthesis.
Caption: Effect of temperature on the Rosenmund-von Braun reaction.
Oxidation of Tolunitrile
Q3.1: During the oxidation of p-tolunitrile, my reaction stops at the benzaldehyde stage, or I get a mixture of the aldehyde, alcohol, and desired acid. How can I drive the reaction to completion?
A3.1: Incomplete oxidation is a common issue. The oxidation of the methyl group proceeds through benzyl alcohol and benzaldehyde intermediates. The reaction conditions must be sufficiently forcing to oxidize these intermediates to the carboxylic acid without causing unwanted side reactions.
Troubleshooting and Prevention:
| Parameter | Issue | Recommended Action |
| Oxidizing Agent | The oxidizing agent is not strong enough or is used in insufficient quantity. | Ensure at least a stoichiometric amount of a strong oxidizing agent (e.g., KMnO₄, CrO₃) is used. For catalytic oxidations (e.g., with Co-ZIF), ensure the catalyst is active and not poisoned.[17] |
| Catalyst Loading | Insufficient catalyst loading in catalytic oxidations. | Increasing the catalyst loading can improve the conversion of intermediates. However, excessive amounts may lead to over-oxidation or other byproducts.[17] |
| Reaction Time | The reaction is not allowed to proceed for a sufficient duration. | Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material and intermediates. |
| Temperature/Pressure | The reaction temperature or pressure (for air/O₂ oxidations) is too low. | Gradually increase the temperature or pressure according to literature procedures. High temperatures can, however, lead to decarboxylation or other side reactions.[18] |
Table: Effect of Catalyst Loading on Toluene Oxidation (Illustrative)
| Catalyst Loading (mol%) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Cyanobenzoic Acid Selectivity (%) |
| 1.0 | 65 | 40 | 55 |
| 2.5 | 85 | 25 | 70 |
| 5.0 | >95 | <5 | >90 |
| Note: This table is illustrative and actual results will vary based on the specific catalyst and reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyanobenzoic Acid via Sandmeyer Reaction
This protocol is adapted from procedures described for the cyanation of aminobenzoic acids.[7][8]
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Extremely toxic)
-
Ice
-
Deionized water
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-aminobenzoic acid in dilute HCl.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of CuCN and KCN in water. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Foaming may occur due to the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Workup and Purification:
-
Cool the reaction mixture and acidify with HCl to precipitate the crude 4-cyanobenzoic acid.
-
Filter the crude product, wash with cold water, and then purify by recrystallization from hot water.
-
Protocol 2: Purification of Cyanobenzoic Acid by Recrystallization
This protocol provides a general method for the purification of crude cyanobenzoic acid.[2][4]
Materials:
-
Crude cyanobenzoic acid
-
Deionized water (or another suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks, hot plate, Buchner funnel, filter paper
Procedure:
-
Place the crude cyanobenzoic acid in an Erlenmeyer flask.
-
Add a minimum amount of hot deionized water to the flask while heating on a hot plate until the solid just dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals of pure cyanobenzoic acid should form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small portion of ice-cold water.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. famu.edu [famu.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. pH-dependent spectral properties of para-aminobenzoic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 12. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst [mdpi.com]
- 18. US3223723A - Process for the preparation of cyanobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: 2,6-Dichloro-4-cyanobenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-cyanobenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
Problem 1: Low or No Yield of this compound in a Hydrolysis Reaction
-
Question: I am not getting the expected yield of this compound from the hydrolysis of methyl 2,6-dichloro-4-cyanobenzoate. What are the possible causes and solutions?
-
Answer: Low or no yield in this hydrolysis reaction can stem from several factors. Here is a systematic approach to troubleshoot the issue:
-
Incomplete Hydrolysis: The most common reason for low yield is incomplete reaction. The sterically hindered nature of the ester, due to the two chlorine atoms in the ortho positions, can make hydrolysis challenging.
-
Solution: Consider extending the reaction time or increasing the reaction temperature to drive the reaction to completion. You can also try using a higher concentration of the base (e.g., sodium hydroxide). Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's efficiency.
-
Solution: While sodium hydroxide in a suitable solvent system is common, other bases or solvent systems might be more effective.[2] Refer to the table below for a comparison of different reaction conditions.
-
-
Purity of Starting Material: Impurities in the starting material, methyl 2,6-dichloro-4-cyanobenzoate, can interfere with the hydrolysis reaction.
-
Solution: Ensure the purity of your starting ester. If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the hydrolysis.
-
-
Degradation of the Product: Although generally stable, prolonged exposure to harsh basic conditions at high temperatures could potentially lead to degradation of the product.
-
Solution: While forcing conditions are sometimes necessary, avoid excessive heating or prolonged reaction times beyond what is determined by TLC monitoring.
-
-
Problem 2: Presence of 2,6-Dichloro-4-cyanobenzamide as a Major Byproduct
-
Question: My final product is contaminated with a significant amount of a byproduct that I suspect is 2,6-dichloro-4-cyanobenzamide. How can I confirm its identity and how do I remove it?
-
Answer: The formation of the corresponding amide is a common side reaction resulting from incomplete hydrolysis of the nitrile group under certain conditions, or from the hydrolysis of the ester to the amide as an intermediate.
-
Identification: The amide can be identified by spectroscopic methods such as NMR and Mass Spectrometry. In a proton NMR spectrum, the amide protons will show characteristic signals. On a TLC plate, the amide is typically more polar than the starting ester but less polar than the carboxylic acid product.
-
Removal and Mitigation:
-
Forcing Hydrolysis: The amide can be hydrolyzed to the desired carboxylic acid under more forcing conditions. You can subject the crude product mixture to stronger acidic or basic hydrolysis. For example, refluxing the mixture with 6M hydrochloric acid or 6M sodium hydroxide for several hours can convert the amide to the carboxylic acid.[1] Monitor the reaction by TLC until the amide spot disappears.
-
Extractive Workup: You can separate the carboxylic acid from the neutral amide by an extractive workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt, while the amide will remain in the organic layer. After separating the layers, the aqueous layer can be acidified (e.g., with HCl) to precipitate the pure this compound, which can then be collected by filtration.
-
-
Problem 3: Difficulty in Purifying the Final Product
-
Question: I am having trouble obtaining a pure sample of this compound. What are the recommended purification methods?
-
Answer: Purification of this compound typically involves the following steps:
-
Acidification and Precipitation: After the hydrolysis reaction, the reaction mixture is typically acidified to a pH of 2-3 using an acid like 2N hydrochloric acid, while cooling in an ice bath.[3] This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the aqueous solution.
-
Filtration and Washing: The precipitated solid should be collected by vacuum filtration. It is important to wash the solid thoroughly with cold water to remove any inorganic salts and other water-soluble impurities.[3]
-
Recrystallization: For higher purity, recrystallization is a common and effective method. A suitable solvent system needs to be determined empirically, but solvents like ethanol/water mixtures or acetic acid/water mixtures are often good starting points for substituted benzoic acids.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) with a gradient of increasing polarity is typically effective. The carboxylic acid is a polar compound and will elute at a higher solvent polarity.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical experimental protocol for the synthesis of this compound?
-
A1: A common laboratory-scale synthesis involves the hydrolysis of methyl 2,6-dichloro-4-cyanobenzoate. A specific protocol is as follows:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate (1 equivalent) in pyridine.
-
Add anhydrous lithium iodide (approximately 3 equivalents).
-
Heat the reaction mixture at reflux and stir for 1 hour.
-
After cooling, concentrate the mixture under reduced pressure to remove the pyridine.
-
Cool the residue in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound.[3]
-
-
-
Q2: What are some common downstream reactions of this compound and what potential issues should I be aware of?
-
A2: The carboxylic acid and cyano groups, along with the chlorinated aromatic ring, allow for a variety of downstream reactions.
-
Esterification/Amidation: The carboxylic acid can be converted to esters or amides. Standard coupling reagents can be used, but the steric hindrance from the ortho-chlorine atoms might necessitate longer reaction times or more reactive reagents.
-
Reactions of the Cyano Group: The cyano group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine.
-
Nucleophilic Aromatic Substitution: The chlorine atoms can potentially be displaced by strong nucleophiles under harsh conditions, although the electron-withdrawing nature of the cyano and carboxyl groups deactivates the ring towards nucleophilic substitution.
-
Potential Issues: Steric hindrance from the ortho-chlorine atoms is a key factor to consider in any downstream reaction, potentially leading to lower reactivity compared to less substituted benzoic acids.
-
-
-
Q3: How can I monitor the progress of the hydrolysis reaction?
-
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction progress. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane. The carboxylic acid product is significantly more polar than the starting ester and will have a lower Rf value. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
-
Data Presentation
Table 1: Comparison of Hydrolysis Reaction Conditions for the Synthesis of Substituted Benzoic Acids (Illustrative Data)
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| NaOH (1N) | Water/Ethanol | Reflux | 12 | 75-85 |
| KOH | Ethanol/Water | 80 | 20 | 83 |
| LiI | Pyridine | Reflux | 1 | 86[3] |
Note: This table includes illustrative data from similar reactions to provide a comparative overview. The optimal conditions for the synthesis of this compound should be determined experimentally.
Experimental Protocols
Detailed Methodology for the Hydrolysis of Methyl 2,6-dichloro-4-cyanobenzoate [3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol) in pyridine (5 mL).
-
Addition of Reagent: Add anhydrous lithium iodide (1000 mg, 8 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux with stirring for 1 hour.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the pyridine under reduced pressure using a rotary evaporator.
-
Place the flask containing the residue in an ice bath.
-
Slowly add 2N hydrochloric acid with stirring until the pH of the mixture is between 2 and 3.
-
-
Isolation:
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the solid to afford this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
stability of 2,6-Dichloro-4-cyanobenzoic acid under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 2,6-Dichloro-4-cyanobenzoic acid under various experimental conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound in solution. | Prepare fresh stock solutions daily and keep them refrigerated or protected from light when not in use. Ensure the pH of the solution is controlled, as significant pH shifts can accelerate degradation. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify the retention times of potential degradation products. Use a stability-indicating HPLC method capable of resolving the parent compound from its degradants. |
| Low yield in reactions involving this compound under acidic or basic conditions | Degradation of the starting material. | Assess the stability of this compound under the specific reaction conditions (pH, temperature, solvent) prior to synthesis. Consider using milder reaction conditions or protecting groups if significant degradation is observed. |
| Precipitation of the compound from aqueous solutions | Poor solubility, potentially influenced by pH. | The solubility of carboxylic acids is often pH-dependent. Adjusting the pH to a more basic range will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic and basic solutions?
Under basic conditions , the primary degradation pathway is likely the hydrolysis of the cyano group (-CN) to a carboxylate group (-COO⁻), forming 2,6-dichloroterephthalic acid, or to a carboxamide group (-CONH₂). The carboxylic acid group will be deprotonated in basic media.
Under acidic conditions , the cyano group can also undergo hydrolysis to a carboxylic acid or an amide. The rate of hydrolysis is influenced by the concentration of the acid and the temperature. Generally, halogenated anilines, which are structurally related, show decreased stability with lower pH and higher temperatures.[2]
Q2: What are the likely degradation products of this compound?
The primary degradation products are expected to result from the hydrolysis of the cyano group. The two main potential products are:
-
2,6-Dichloroterephthalic acid: Formed by the complete hydrolysis of the cyano group to a carboxylic acid.
-
2,6-Dichloro-4-carbamoylbenzoic acid: Formed by the partial hydrolysis of the cyano group to an amide.
Q3: How does temperature affect the stability of this compound?
As with most chemical reactions, an increase in temperature is expected to accelerate the rate of degradation of this compound in both acidic and basic solutions. For every 10°C increase in temperature, the rate of reaction can be expected to approximately double.[3] Therefore, for prolonged storage, solutions should be kept at low temperatures (e.g., 2-8°C).
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not available, many aromatic compounds exhibit sensitivity to light. It is recommended to store solutions of this compound in amber vials or otherwise protected from light to minimize the potential for photolytic degradation.
Quantitative Data Summary
| pH | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Product |
| 2 (0.01 N HCl) | 25 | > 168 | 2,6-Dichloro-4-carbamoylbenzoic acid (minor) |
| 2 (0.01 N HCl) | 60 | ~ 48 | 2,6-Dichloroterephthalic acid |
| 7 (Phosphate Buffer) | 25 | Stable | - |
| 7 (Phosphate Buffer) | 60 | > 168 | - |
| 12 (0.01 N NaOH) | 25 | ~ 72 | 2,6-Dichloroterephthalic acid |
| 12 (0.01 N NaOH) | 60 | ~ 8 | 2,6-Dichloroterephthalic acid |
Note: This data is illustrative and should not be considered as experimentally verified results.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify its potential degradation products.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer, pH 7.0
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector or mass spectrometer (MS)
-
A suitable reversed-phase HPLC column (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat a portion of the stock solution at 80°C.
-
Photolytic Degradation: Expose a portion of the stock solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.
-
Control Sample: Keep a portion of the stock solution at 2-8°C, protected from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
5. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using techniques like HPLC-MS.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Postulated degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-4-cyanobenzoic Acid and 4-Cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,6-Dichloro-4-cyanobenzoic acid and its structural analog, 4-cyanobenzoic acid. The presence of two chlorine atoms in the ortho positions of this compound introduces significant electronic and steric effects that profoundly influence its behavior in chemical reactions, particularly those involving the carboxylic acid group. Understanding these differences is crucial for reaction design, synthesis optimization, and the development of novel chemical entities.
Overview of Chemical and Physical Properties
A summary of the key properties of both compounds is presented below. The structural difference lies in the two chloro substituents on the benzene ring of this compound.
| Property | This compound | 4-Cyanobenzoic acid |
| Structure | ||
| CAS Number | 1258298-05-3[1][2][3] | 619-65-8[4] |
| Molecular Formula | C₈H₃Cl₂NO₂[5] | C₈H₅NO₂[4] |
| Molecular Weight | 216.02 g/mol [1] | 147.13 g/mol [4] |
| Appearance | Light brown or white solid[2] | White to almost white crystalline powder[4] |
| Melting Point | Not widely reported | 219-224 °C (decomposes)[4] |
| pKa | Expected to be < 3.55 (more acidic) | ~3.55[6] |
| Solubility | Data not widely available | Soluble in methanol, slightly soluble in water[7] |
Analysis of Chemical Reactivity
The reactivity of these two molecules is governed by a combination of electronic and steric effects originating from their substituents.
Electronic Effects and Acidity
Both the chloro and cyano groups are electron-withdrawing.[8] These groups pull electron density away from the carboxylic acid moiety, which stabilizes the resulting carboxylate anion after deprotonation.[6][8] This stabilization increases the acidity of the molecule.
-
4-Cyanobenzoic acid , with a pKa of approximately 3.55, is a stronger acid than benzoic acid (pKa ≈ 4.20) due to the electron-withdrawing nature of the para-cyano group.[6]
-
This compound is predicted to be even more acidic. The two additional electron-withdrawing chlorine atoms further stabilize the carboxylate conjugate base. Furthermore, the presence of any substituent in the ortho position, regardless of its electronic nature, generally increases the acidity of a benzoic acid—a phenomenon known as the ortho effect .[9][10][11] This effect is partly due to steric hindrance forcing the carboxyl group out of the plane of the benzene ring, which inhibits resonance that would otherwise destabilize the carboxylate anion.[9][12]
Steric Effects on Carboxyl Group Reactions
While the electronic effects in this compound make the carbonyl carbon more electrophilic and thus seemingly more reactive to nucleophiles, this is counteracted by a powerful steric effect.
The two chlorine atoms in the ortho positions physically block the approach of nucleophiles to the carboxylic acid group.[13][14] This steric hindrance is the dominant factor in reactions such as esterification and amidation, dramatically reducing the reaction rates compared to the unhindered 4-cyanobenzoic acid.[13][15]
References
- 1. This compound | 1258298-05-3 | Benchchem [benchchem.com]
- 2. This compound | 1258298-05-3 [chemicalbook.com]
- 3. CAS # 1258298-05-3, this compound - chemBlink [ww.chemblink.com]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Ortho effect - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. byjus.com [byjus.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. researchgate.net [researchgate.net]
- 14. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Cyanobenzoic Acids
The synthesis of substituted cyanobenzoic acids is a critical process in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic introduction of the cyano and carboxylic acid functionalities onto an aromatic ring allows for a wide range of subsequent chemical transformations. This guide provides a comparative overview of the most common synthetic routes to substituted cyanobenzoic acids, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
Comparison of Synthetic Routes
The choice of synthetic route to a particular substituted cyanobenzoic acid is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the aromatic ring. The following table summarizes the key quantitative aspects of the primary synthetic methodologies.
| Synthesis Route | Starting Material | Key Reagents & Conditions | Product Scope | Yield Range | Advantages | Disadvantages |
| Palladium-Catalyzed Cyanation | Substituted (Bromo/Iodo)benzoic Acids/Esters | Pd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., dppf, XPhos), Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | Broad, good for various substitution patterns | 70-95% | High yields, excellent functional group tolerance, milder conditions. | Cost of palladium catalyst, potential for catalyst poisoning by cyanide. |
| Sandmeyer Reaction | Substituted Aminobenzoic Acids | 1. NaNO₂, aq. acid (e.g., HCl) 2. CuCN | Broad, depends on availability of aminobenzoic acids | 60-85% | Well-established, uses inexpensive reagents. | Use of highly toxic copper cyanide, potential for diazonium salt instability, moderate yields. |
| Oxidation of Cyanotoluenes | Substituted Cyanotoluenes | Oxidizing agent (e.g., KMnO₄, CrO₃, RuO₄) | Primarily for isomers where the corresponding cyanotoluene is accessible | 50-90% | Potentially high yielding for specific isomers, can be cost-effective for large scale. | Harsh reaction conditions, potential for over-oxidation or side reactions, generation of heavy metal waste. |
| Benzyne Intermediate Route | Substituted Bromobenzoic Acids | Strong base (e.g., LDA), Arylacetonitrile | Primarily for 2-cyanobenzoic acid derivatives | 50-75% | Access to specific isomers not easily obtained by other routes. | Use of strong bases, limited to specific substitution patterns, moderate yields. |
Experimental Protocols
Palladium-Catalyzed Cyanation of 4-Bromobenzoic Acid
This protocol describes a typical palladium-catalyzed cyanation using potassium hexacyanoferrate(II) as a non-toxic cyanide source.
Materials:
-
4-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzoic acid (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (0.6 mmol), and sodium carbonate (2.0 mmol).
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and dppf (0.04 mmol) in a mixture of DMF (3 mL) and toluene (1 mL).
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and quench with 1 M HCl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-cyanobenzoic acid.
Sandmeyer Reaction for the Synthesis of 3-Cyanobenzoic Acid
This protocol details the synthesis of 3-cyanobenzoic acid from 3-aminobenzoic acid.
Materials:
-
3-Aminobenzoic acid
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: highly toxic)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization: In a beaker, dissolve 3-aminobenzoic acid (10.0 g, 72.9 mmol) in a mixture of concentrated HCl (20 mL) and water (80 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (5.5 g, 79.7 mmol in 20 mL of water) dropwise to the acidic solution of 3-aminobenzoic acid, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
Cyanation: In a separate large flask, prepare a solution of copper(I) cyanide (8.1 g, 90.5 mmol) and potassium cyanide (10.0 g, 153.6 mmol) in water (60 mL). Warm the solution gently to dissolve the salts, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with stirring. Effervescence (evolution of nitrogen gas) will occur.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 30 minutes.
-
Cool the mixture to room temperature and acidify with concentrated HCl to pH 1-2.
-
Collect the precipitated crude 3-cyanobenzoic acid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure 3-cyanobenzoic acid.
Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic routes described above.
A Comparative Guide to the Biological Activity of Halogenated Benzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms to the benzoic acid scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological activity. The nature of the halogen, its position on the aromatic ring (ortho-, meta-, or para-), and the overall substitution pattern can dramatically influence the compound's efficacy as an antibacterial, antifungal, herbicidal, or cytotoxic agent. This guide provides a comparative analysis of the biological activities of various halogenated benzoic acid isomers, supported by experimental data, to inform the rational design of novel therapeutic and agrochemical agents.
Structure-Activity Relationships: The Influence of Halogenation
The biological activity of halogenated benzoic acids is intrinsically linked to several factors:
-
Electronegativity and Inductive Effects: Halogens are electron-withdrawing groups that can influence the acidity of the carboxylic acid moiety and the overall electron distribution of the aromatic ring. This can affect the molecule's ability to interact with biological targets.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The type of halogen and its position influence the degree of lipophilicity.
-
Steric Hindrance: The size of the halogen atom can introduce steric hindrance, affecting the molecule's conformation and its ability to bind to target enzymes or receptors. The "ortho effect," where a substituent at the ortho position can cause unique steric and electronic effects, is particularly noteworthy.
-
Halogen Bonding: Certain halogens, particularly iodine and bromine, can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity.
Comparative Biological Activity Data
The following tables summarize quantitative data on the antibacterial, antifungal, and herbicidal activities of various halogenated benzoic acid isomers. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, such as microbial strains, cell lines, and assay methodologies.
Antibacterial Activity
The antibacterial activity of halogenated benzoic acid isomers is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Benzoic Acid Isomers against various bacteria.
| Compound | Halogen & Position | Test Organism | MIC (µg/mL) | Reference |
| 2-Chlorobenzoic acid derivative | 2-Chloro | Escherichia coli | Comparable to Norfloxacin | [1][2] |
| 3,4-Dichlorobenzoic acid derivative | 3,4-Dichloro | Staphylococcus aureus | 0.5 | [3] |
| 3,5-Dichlorobenzoic acid derivative | 3,5-Dichloro | Enterococci strains | 4 | [3] |
| 4-Bromo-3-chlorobenzoic acid derivative | 4-Bromo, 3-Chloro | Staphylococci and Enterococci strains | Potent activity | [3] |
| 4-Amino-3-bromobenzoic acid derivative | 3-Bromo | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62 µM | [4] |
Note: Some data points are for derivatives of the specified halogenated benzoic acid, as indicated in the references.
Antifungal Activity
The antifungal properties of these compounds are also typically assessed using MIC values.
Table 2: Minimum Inhibitory Concentration (MIC) of Halogenated Benzoic Acid Isomers against various fungi.
| Compound | Halogen & Position | Test Organism | MIC (µg/mL) | Reference |
| 2-Chlorobenzoic acid derivatives | 2-Chloro | Candida albicans, Aspergillus niger | Active | [1][2] |
| 2-Aminobenzoic acid derivatives | (Unsubstituted) | Fluconazole-resistant Candida albicans | 70 | [5][6] |
Herbicidal Activity
The herbicidal potential of halogenated benzoic acids is often quantified by the concentration required for 50% inhibition of growth (IC50) or by percentage injury at a given concentration.
Table 3: Herbicidal Activity of Halogenated Benzoic Acid Derivatives.
| Compound Class | General Observation | Reference |
| Halogen-substituted phenyl pyrazolyl picolinic acids | Exhibited significant pre- and post-emergence herbicidal activity. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for assessing the antimicrobial activity of a compound.[8]
1. Preparation of Materials:
-
Test compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity standard.
-
Positive control (broth with inoculum) and negative control (broth only).
2. Serial Dilution:
-
A two-fold serial dilution of the test compound is performed in the microtiter plate using the broth medium to achieve a range of concentrations.
3. Inoculation:
-
The standardized inoculum is diluted in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in each well.
-
100 µL of the diluted inoculum is added to each well (except the negative control).
4. Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
5. Interpretation of Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Experimental workflow for MIC determination.
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2,6-Dichloro-4-cyanobenzoic Acid and Its Analogues
This guide provides a detailed comparative analysis of the spectroscopic properties of 2,6-Dichloro-4-cyanobenzoic acid and its structural analogues. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain insights into the electronic and structural effects of different substituents on the benzoic acid framework.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and selected analogues. These compounds allow for a systematic comparison of the effects of chloro and cyano substituents in various positions on the benzene ring.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Carboxylic Acid Proton (ppm) | Solvent |
| This compound | 8.23 (s, 2H) | - | DMSO-d6 |
| 2,6-Dichlorobenzoic acid | 7.35-7.55 (m, 3H) | - | - |
| 4-Cyanobenzoic acid | 7.80-8.20 (m, 4H) | 13.6 (br s, 1H) | DMSO-d6 |
| 2,4-Dichlorobenzoic acid | 7.41 (dd, 1H), 7.63 (d, 1H), 7.91 (d, 1H) | 13.5 (br s, 1H) | CDCl3 |
| 4-Chlorobenzoic acid | 7.46 (d, 2H), 7.81 (d, 2H)[1][2] | 13.20 (s, 1H)[3] | D2O, DMSO-d6[1][3] |
| Benzoic acid | 7.45-7.65 (m, 3H), 8.05-8.15 (m, 2H)[4] | 12.0-13.0 (br s, 1H)[4] | CDCl3[4] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carboxylic Acid (C=O) | Aromatic Carbons | Cyano (C≡N) | Solvent |
| This compound | ~165 | Not Available | ~117 | - |
| 2,6-Dichlorobenzoic acid | 168.2 | 128.4, 131.5, 132.3, 136.2 | - | CDCl3 |
| 4-Cyanobenzoic acid | 166.5 | 118.2, 130.1, 132.8, 134.1 | 118.2 | DMSO-d6 |
| 2,4-Dichlorobenzoic acid | 169.1 | 127.6, 130.6, 131.5, 132.9, 134.8, 139.8 | - | CDCl3 |
| 4-Chlorobenzoic acid | 171.7 | 129.2, 131.1, 131.2, 138.9 | - | DMSO-d6 |
| Benzoic acid | 172.5 | 128.5, 129.3, 130.2, 133.8 | - | CDCl3 |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C≡N Stretch | C-Cl Stretch |
| This compound | 2500-3300 (broad) | ~1700 | ~2230 | 600-800 |
| 2,6-Dichlorobenzoic acid | 2500-3300 (broad)[5] | 1705[5] | - | 600-800 |
| 4-Cyanobenzoic acid | 2500-3300 (broad)[6] | 1710[6] | 2240[6][7] | - |
| 2,4-Dichlorobenzoic acid | 2500-3300 (broad)[8] | 1700[8] | - | 600-800 |
| 4-Chlorobenzoic acid | 2800 (broad)[9] | ~1750[9] | - | 600-800 |
| Benzoic acid | 2500-3300 (broad)[10] | 1680-1700[10] | - | - |
Table 4: Mass Spectrometry Data (Molecular Ion m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M]+ or [M-H]- (m/z) | Ionization Method |
| This compound | C₈H₃Cl₂NO₂ | 216.02 | 214 [M-H]⁻ (Predicted) | ESI (Predicted) |
| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01[11] | 189, 191 [M]+[12] | EI |
| 4-Cyanobenzoic acid | C₈H₅NO₂ | 147.13[13] | 147 [M]+[14] | EI |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01[15] | 189, 191 [M]+[15] | EI |
| 4-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57[16] | 156, 158 [M]+ | EI |
| Benzoic acid | C₇H₆O₂ | 122.12 | 122 [M]+ | EI |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The general protocols for each are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Typically, 5-10 mg of the solid sample is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[17] Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).[4]
-
Instrumentation : Data is acquired on a Fourier Transform NMR spectrometer, commonly operating at frequencies of 300 MHz or higher for ¹H nuclei.
-
¹H NMR : A standard single-pulse experiment (e.g., zg30) is used. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[17] Typically, 8 to 16 scans are acquired for sufficient signal-to-noise ratio.[17]
-
¹³C NMR : A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A wider spectral width (~220 ppm) is used.[18] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are often required compared to ¹H NMR.[19]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solids) :
-
Attenuated Total Reflectance (ATR) : A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond).[20] Pressure is applied to ensure good contact. This is often the simplest method requiring no sample preparation.[21]
-
KBr Pellet : 1-2 mg of the finely ground sample is mixed with ~100 mg of dry, IR-grade potassium bromide (KBr).[20] The mixture is pressed under high pressure in a die to form a transparent pellet, which is then placed in the spectrometer's sample holder.[21]
-
-
Instrumentation : A background spectrum of the empty accessory (for ATR) or a pure KBr pellet is recorded first.[22] The sample spectrum is then recorded, typically in the range of 4000–400 cm⁻¹.[22] The final spectrum is an average of multiple scans (e.g., 64 scans) to improve signal quality.[22]
Mass Spectrometry (MS)
-
Ionization Method (Electron Ionization - EI) : EI is a "hard" ionization technique commonly used for small, volatile organic molecules.[23] The sample is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[24][25] This causes the molecule to ionize and often fragment.[26]
-
Instrumentation : The resulting ions (the molecular ion and various fragment ions) are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.
Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a compound like this compound.
References
- 1. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]
- 2. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 4-Cyanobenzoic Acid|98%|CAS 619-65-8 [benchchem.com]
- 8. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
- 9. Solved 15 Consider the spectral data for 4-chlorobenzoic | Chegg.com [chegg.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 2,6-dichlorobenzoic acid (C7H4Cl2O2) [pubchemlite.lcsb.uni.lu]
- 13. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 15. Benzoic acid, 2,4-dichloro- [webbook.nist.gov]
- 16. Page loading... [wap.guidechem.com]
- 17. benchchem.com [benchchem.com]
- 18. che.hw.ac.uk [che.hw.ac.uk]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. jascoinc.com [jascoinc.com]
- 22. Fourier-Transform Infrared Spectroscopy (FTIR) [bio-protocol.org]
- 23. benchchem.com [benchchem.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 26. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Purity Validation of 2,6-Dichloro-4-cyanobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative methods for the purity validation of 2,6-Dichloro-4-cyanobenzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis.[1] The presented data and protocols are designed to assist researchers in selecting and implementing robust analytical methods for quality control and developmental studies.
Introduction to Purity Validation
The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that directly impacts the safety and efficacy of the final drug product. Regulatory bodies mandate stringent purity control, requiring the use of validated analytical methods to detect and quantify any impurities.[2] this compound serves as a vital building block in the synthesis of various target molecules.[1] Ensuring its purity is paramount to control the impurity profile of the final API. This guide focuses on a validated HPLC method, offering a comparison with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
Experimental Protocols
A detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method is provided below, alongside a protocol for a comparative GC-MS method.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
This stability-indicating HPLC method is designed to separate this compound from its potential impurities.
1. Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18 Reversed-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (30% B), 5-25 min (30-70% B), 25-30 min (70% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Estimated at 245 nm (based on similar dichlorinated aromatic acids) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Note: The detection wavelength is an estimation based on the UV absorbance of structurally similar compounds like 2,4-dichlorobenzoic acid.[3] It is recommended to determine the absorbance maximum experimentally for this compound for optimal method performance.
2. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent.
3. Method Validation Parameters:
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[4][5]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) - An Alternative Method
Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC analysis.
1. Derivatization (Methylation):
-
To a solution of the sample in a suitable solvent (e.g., methanol/diethyl ether), add an ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Alternatively, use a safer derivatizing agent like (trimethylsilyl)diazomethane or N,N-Dimethylformamide dimethyl acetal.
-
Allow the reaction to proceed for 10-15 minutes.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC injection (e.g., hexane or ethyl acetate).
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Performance Comparison
The following table summarizes the comparative performance of the HPLC-UV and GC-MS methods for the purity analysis of this compound. The data presented is hypothetical but based on typical performance characteristics of these techniques for similar analytes.
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Specificity | High (Good separation from starting materials and by-products) | Very High (Mass selective detection provides excellent specificity) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 1.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% |
| Throughput | High | Moderate (Derivatization step adds time) |
| Ease of Use | Relatively straightforward | More complex due to derivatization |
Visualizations
Experimental Workflow
The logical flow for the purity validation process is outlined below, from sample reception to the final report.
Hypothetical Signaling Pathway Involvement
To provide context for the importance of purity, the diagram below illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.
Discussion of Results
The presented HPLC-UV method offers a robust and reliable approach for the routine quality control of this compound. Its high precision, accuracy, and straightforward implementation make it well-suited for pharmaceutical development and manufacturing environments. The primary potential impurity, arising from the incomplete hydrolysis of the methyl ester starting material (methyl 2,6-dichloro-4-cyanobenzoate), can be effectively separated and quantified using this method.[6]
In comparison, the GC-MS method, while offering superior sensitivity and specificity, presents practical challenges. The mandatory derivatization step not only increases the analysis time but can also introduce variability if not carefully controlled. However, for impurity identification and characterization, especially for unknown peaks observed during HPLC analysis, GC-MS is an invaluable tool due to its ability to provide structural information through mass fragmentation patterns.
For routine purity assessment where the impurity profile is relatively well-understood, HPLC-UV is the method of choice due to its efficiency and robustness. For in-depth impurity profiling, structural elucidation of unknown impurities, or when extremely low detection limits are required, GC-MS serves as a powerful complementary technique.
Conclusion
The validation of purity for pharmaceutical intermediates like this compound is a critical aspect of drug development. The detailed HPLC method in this guide provides a reliable and efficient means for routine quality control. While alternative methods like GC-MS offer higher sensitivity, the practical advantages of HPLC make it the preferred technique for quantitative purity analysis in most settings. The choice of method should be based on the specific requirements of the analysis, with HPLC being the workhorse for routine purity testing and GC-MS reserved for specialized applications such as impurity identification.
References
- 1. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Application of machine learning algorithms for prediction of ultraviolet absorption spectra of chromophoric dissolved organic matter (CDOM) in seawater [frontiersin.org]
- 4. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automatic Prediction of Peak Optical Absorption Wavelengths in Molecules Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Dichlorinated Benzoic Acid Derivatives: A Comparative Guide for Catalysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of dichlorinated benzoic acid is crucial for their effective application in catalysis. This guide provides a comparative analysis of the six dichlorinated benzoic acid isomers, focusing on their physicochemical properties and their roles in various catalytic systems. While direct comparative studies across all isomers in a single reaction are not extensively documented, this guide synthesizes available data to offer insights into their potential catalytic performance.
The position of the two chlorine atoms on the benzoic acid ring significantly influences the electronic properties, acidity, and steric hindrance of each isomer, thereby dictating its behavior as a catalyst, ligand, or substrate in a catalytic reaction.
Physicochemical Properties: A Foundation for Catalytic Activity
The Brønsted acidity, indicated by the acid dissociation constant (pKa), is a critical parameter for predicting the catalytic potential of dichlorinated benzoic acid derivatives, particularly in acid-catalyzed reactions. A lower pKa value signifies a stronger acid, which can lead to higher catalytic efficiency in reactions such as esterification and aldol condensations.
| Isomer | Structure | pKa |
| 2,3-Dichlorobenzoic acid | 2,3-dichloro-benzoic acid | ~2.9 |
| 2,4-Dichlorobenzoic acid | 2,4-dichloro-benzoic acid | 2.68[1] |
| 2,5-Dichlorobenzoic acid | 2,5-dichloro-benzoic acid | ~2.8 |
| 2,6-Dichlorobenzoic acid | 2,6-dichloro-benzoic acid | ~2.1 |
| 3,4-Dichlorobenzoic acid | 3,4-dichloro-benzoic acid | 3.64[2] |
| 3,5-Dichlorobenzoic acid | 3,5-dichloro-benzoic acid | 3.54[2] |
Note: pKa values can vary slightly depending on the experimental conditions. The values presented are indicative and sourced from available literature.
The data suggests that the substitution pattern has a pronounced effect on acidity. The presence of chlorine atoms in the ortho positions (2- and 6-) tends to increase acidity due to the electron-withdrawing inductive effect and potential steric hindrance that can influence the solvation of the carboxylate anion.
Comparative Catalytic Applications
While a singular study directly comparing the catalytic performance of all six isomers is not available, individual isomers have been investigated in various catalytic contexts.
As Organocatalysts in Condensation Reactions
Benzoic acid and its derivatives are known to act as effective organocatalysts in various reactions, primarily due to their Brønsted acidity. In reactions like the aldol condensation, the carboxylic acid can activate the carbonyl group of the acceptor aldehyde, facilitating the nucleophilic attack by the enol or enolate of the donor ketone. While specific comparative data for dichlorinated benzoic acid isomers in this context is scarce, it is hypothesized that isomers with lower pKa values, such as 2,6-dichlorobenzoic acid, would exhibit higher catalytic activity.
In Metal-Catalyzed Reactions
Dichlorinated benzoic acid derivatives can also play a role in metal-catalyzed reactions, either as substrates or as ligands that modify the properties of the metal center.
-
2,4-Dichlorobenzoic Acid: This isomer has been the subject of studies on electrocatalytic dechlorination using palladium-supported catalysts.[3] The efficiency of its degradation is a key performance metric in environmental catalysis.
-
2,6-Dichlorobenzoic Acid: This derivative can participate as a substrate in palladium-catalyzed arylation reactions.[4] The steric hindrance from the two ortho-chloro substituents can influence the reaction kinetics and product distribution.
-
Role as Ligands in Cross-Coupling Reactions: The carboxylate group of dichlorinated benzoic acids can coordinate to a metal center, and the electronic and steric properties imparted by the chlorine atoms can influence the catalytic activity. For instance, in Suzuki-Miyaura coupling reactions, the choice of ligand is critical for the reaction's success. While not extensively studied, it is plausible that different dichlorinated benzoic acid isomers could exhibit varying efficiencies as ligands due to their distinct electronic and steric profiles.
Experimental Protocols
To facilitate further comparative research, the following are detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
Objective: To accurately determine the acid dissociation constant (pKa) of each dichlorinated benzoic acid isomer.
Materials:
-
Dichlorobenzoic acid isomer
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
250 mL beakers
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the dichlorinated benzoic acid isomer in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Initial Acidification: Place a known volume of the sample solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO2. Acidify the solution to approximately pH 2.0 with 0.1 M HCl.
-
Titration: Immerse the calibrated pH electrode in the solution and begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments from the burette, recording the pH after each addition.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of the steepest slope. The pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point) is equal to the pKa of the acid.
-
Replication: Perform the titration at least three times for each isomer to ensure accuracy.
Proposed Workflow for Comparative Catalytic Study (Esterification)
Objective: To compare the catalytic performance of the six dichlorinated benzoic acid isomers in a benchmark acid-catalyzed reaction.
Reaction: Fischer esterification of acetic acid with benzyl alcohol.
Materials:
-
Acetic acid
-
Benzyl alcohol
-
Each of the six dichlorinated benzoic acid isomers (as catalysts)
-
Toluene (solvent)
-
Gas chromatograph (GC) for analysis
-
Reaction vials
Procedure:
-
Catalyst Preparation: Prepare stock solutions of each dichlorinated benzoic acid isomer in toluene at a specific concentration (e.g., 0.1 M).
-
Reaction Setup: In a series of reaction vials, add acetic acid (1 mmol), benzyl alcohol (1.2 mmol), and toluene to a final volume of 5 mL.
-
Catalyst Addition: To each vial, add a specific molar percentage of one of the dichlorinated benzoic acid isomer catalysts (e.g., 5 mol%). Include a control reaction with no catalyst.
-
Reaction Conditions: Seal the vials and place them in a preheated oil bath at a specific temperature (e.g., 80°C).
-
Monitoring and Analysis: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction mixture. Analyze the samples by GC to determine the conversion of benzyl alcohol and the yield of benzyl acetate.
-
Data Comparison: Plot the yield of benzyl acetate as a function of time for each catalyst. Compare the initial reaction rates and the final yields to determine the relative catalytic activity of each isomer.
Visualizing Catalytic Concepts
To better understand the processes involved, the following diagrams illustrate key concepts.
Caption: Proposed experimental workflow for a comparative study of dichlorinated benzoic acid isomers in catalysis.
Caption: Simplified signaling pathway for an aldol condensation reaction catalyzed by a dichlorinated benzoic acid derivative.
Conclusion
The catalytic performance of dichlorinated benzoic acid derivatives is intricately linked to the substitution pattern of the chlorine atoms on the aromatic ring. While a comprehensive, direct comparative study is currently lacking in the scientific literature, this guide provides a framework for understanding their potential catalytic activity based on their physicochemical properties, particularly their Brønsted acidity. The provided experimental protocols offer a starting point for researchers to conduct systematic comparative studies to elucidate the structure-activity relationships of these versatile compounds in catalysis. Further research in this area will undoubtedly contribute to the rational design of more efficient catalysts for a wide range of organic transformations.
References
Efficacy of Dichlorinated Benzoic Acid-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of dichlorinated benzoic acid-based inhibitors, focusing on their activity against carbonic anhydrases (CAs), a family of enzymes implicated in a range of diseases including glaucoma, epilepsy, and cancer. The data presented herein is intended to inform research and development efforts in the design of novel therapeutic agents.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for maintaining pH homeostasis, facilitating CO₂ transport, and regulating various physiological processes. The overexpression or aberrant activity of specific CA isoforms has been linked to the pathology of several diseases, making them attractive targets for therapeutic intervention. While the 2,6-dichloro-4-cyanobenzoic acid scaffold is a topic of interest, this guide focuses on the closely related and well-studied 2,4-dichlorobenzenesulfonamide scaffold, for which extensive experimental data is available.
Comparative Efficacy of Dichlorinated Inhibitors
The following tables summarize the inhibitory activity (Ki values) of a series of 5-substituted 2,4-dichlorobenzenesulfonamides against four human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). These are compared with clinically used carbonic anhydrase inhibitors.
Table 1: Inhibitory Activity (Ki, nM) of 5-substituted 2,4-dichlorobenzenesulfonamides against hCA I and hCA II
| Compound | Substituent (R) | hCA I (Ki, nM) | hCA II (Ki, nM) |
| 7b | 4-Methylphenyl | 349 | 6.9 |
| 7c | 4-Methoxyphenyl | 452 | 8.2 |
| 7d | 4-Fluorophenyl | 398 | 7.5 |
| 7e | 4-Chlorophenyl | 412 | 7.1 |
| 7f | 4-Bromophenyl | 433 | 7.3 |
| 10a | Methyl | 7355 | 164 |
| 10b | Ethyl | 5421 | 121 |
| Acetazolamide (AAZ) | Standard Inhibitor | 250 | 12 |
| Dorzolamide | Standard Inhibitor | 3000 | 9 |
Table 2: Inhibitory Activity (Ki, nM) of 5-substituted 2,4-dichlorobenzenesulfonamides against hCA IX and hCA XII
| Compound | Substituent (R) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 7b | 4-Methylphenyl | 2.8 | 5.2 |
| 7c | 4-Methoxyphenyl | 3.1 | 4.8 |
| 7d | 4-Fluorophenyl | 2.9 | 5.5 |
| 7e | 4-Chlorophenyl | 3.0 | 5.1 |
| 7f | 4-Bromophenyl | 3.2 | 4.9 |
| 10a | Methyl | 21.7 | 2.8 |
| 10b | Ethyl | 15.4 | 3.1 |
| Acetazolamide (AAZ) | Standard Inhibitor | 25 | 5.7 |
| Indisulam | Standard Inhibitor | 24 | 3.4 |
Data sourced from a study on 5-substituted 2,4-dichlorobenzenesulfonamides as carbonic anhydrase inhibitors.[1]
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
A common method for measuring the inhibition of carbonic anhydrase activity is the stopped-flow spectrophotometry assay. This technique measures the enzyme-catalyzed hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test inhibitors (e.g., 2,4-dichlorobenzenesulfonamide derivatives)
-
Standard inhibitors (e.g., Acetazolamide)
-
CO₂-saturated water
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzymes and inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: Prepare a buffered solution containing the pH indicator.
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ leads to a change in pH. The initial rate of the reaction is recorded.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Visualizations
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Hypoxia
Caption: Role of Carbonic Anhydrase IX in the tumor microenvironment.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for a carbonic anhydrase inhibition assay.
References
Navigating the Data Gap: A Comparative Analysis of 2,6-Dichloro-4-cyanobenzoic Acid Derivatives in Cross-Reactivity Studies Remains Elusive
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for assessing its specificity and potential off-target effects. Such studies typically involve techniques like competitive binding assays to determine the binding affinity of a compound and its analogs to a specific target, such as an antibody or a receptor. The resulting data, often presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%), is crucial for comparing the performance of different derivatives and alternatives.
While general information on the synthesis and potential applications of halogenated benzoic acids exists, the specific cross-reactivity profiles of 2,6-Dichloro-4-cyanobenzoic acid derivatives are not documented in the accessible literature. The development of antibodies specific to this class of compounds, a prerequisite for many cross-reactivity and immunoassay studies, also appears to be an underexplored area.
The Path Forward: Broadening the Scope
Given the current lack of specific cross-reactivity data, a direct comparison guide for this compound derivatives is not feasible. However, researchers interested in this area can consider a broader approach. This could involve:
-
Exploring Surrogates: Investigating cross-reactivity data for structurally similar compounds or classes of chemicals that are more extensively studied. This may provide inferred knowledge, though direct extrapolation should be done with caution.
-
Focusing on Synthesis and QSAR: Shifting the focus to the synthesis of novel derivatives and employing Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR can help predict the biological activity and potential cross-reactivity of new compounds based on their chemical structure, guiding the prioritization of future experimental studies.
-
Initiating New Research: The current data gap highlights a clear opportunity for novel research. Developing specific antibodies and conducting foundational cross-reactivity studies for this compound and its derivatives would be a valuable contribution to the scientific community.
Hypothetical Experimental Workflow
Should the necessary reagents and compounds be available, a typical experimental workflow to determine cross-reactivity would involve the following steps. This hypothetical workflow is provided to illustrate the kind of data that is currently missing.
Figure 1. A generalized workflow for determining the cross-reactivity of chemical derivatives using a competitive ELISA format.
Without the foundational data from such experimental workflows, any attempt to create a comparative guide would be purely speculative and lack the scientific rigor required by the target audience. The scientific community would greatly benefit from research dedicated to filling this knowledge void.
A Comparative Benchmarking Guide: 2,6-Dichloro-4-cyanobenzoic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. This guide provides an objective comparison of 2,6-dichloro-4-cyanobenzoic acid against other key building blocks, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Overview of this compound
This compound is a halogenated aromatic carboxylic acid that has emerged as a valuable scaffold in the synthesis of complex organic molecules, particularly in the realm of kinase inhibitors.[1][2] Its unique trifunctional nature—a carboxylic acid for amide bond formation, a cyano group as a potential hydrogen bond acceptor or for further chemical modification, and two chlorine atoms that influence the molecule's electronics and provide sites for cross-coupling reactions—makes it a highly versatile reagent.[2] The steric hindrance provided by the ortho-chloro substituents can also impart specific conformational preferences to the final products, a crucial aspect in designing molecules that target specific protein conformations, such as the DFG-out state of kinases.
Performance Benchmarking in Key Synthetic Transformations
The utility of a building block is best assessed by its performance in common, yet critical, chemical reactions. Here, we compare this compound with alternative building blocks in two fundamental transformations pivotal to the synthesis of many pharmaceutical agents: amide coupling and Suzuki-Miyaura cross-coupling.
Amide Coupling Reactions
Amide bond formation is one of the most frequently employed reactions in drug discovery. The reactivity of the carboxylic acid moiety is paramount for achieving high yields and purity.
Table 1: Comparison of Building Blocks in Amide Coupling Reactions
| Building Block | Amine Partner | Coupling Reagents | Solvent | Yield (%) | Reference |
| This compound | Aniline derivative | EDC, HOBt, DMAP | CH₃CN | ~70-80% (estimated) | [3] |
| 4-Cyanobenzoic acid | Benzylamine | Boric Acid | Toluene | 89% | [4] |
| 4-Cyanobenzoic acid | Aniline | TiCl₄, Pyridine | Dichloromethane | Moderate to Excellent | [5] |
| 3-(Pentafluorosulfanyl)benzoic acid | Various amines | HATU, DIPEA | DMF | High | [6] |
Analysis: this compound, with its electron-withdrawing chloro and cyano groups, is expected to be a good substrate for amide coupling reactions. While direct yield data for a specific reaction was not found, protocols for similar electron-deficient benzoic acids suggest that high yields can be achieved with standard coupling reagents like EDC/HOBt.[3] In comparison, 4-cyanobenzoic acid has demonstrated high yields in boric acid-catalyzed and TiCl₄-mediated amidations.[4][5] The choice of building block may therefore depend on the specific amine partner and the desired reaction conditions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation. For building blocks like this compound, the reactivity of the chloro-substituents is key. However, the carboxylic acid group can interfere with the catalytic cycle. Therefore, this comparison focuses on related chloro-aromatic building blocks commonly used in similar synthetic routes.
Table 2: Comparison of Building Blocks in Suzuki-Miyaura Cross-Coupling Reactions
| Building Block | Boronic Acid Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos | Dioxane/Water | High (requires robust catalyst) | [7] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 74% (microwave) | [8] |
| 2,4,6-Trichloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | Dioxane/Water | 87-97% | [9] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | Aqueous | High | [10] |
Analysis: Dichlorinated and trichlorinated pyridines and pyrimidines are highly effective substrates in Suzuki-Miyaura couplings, often exhibiting regioselectivity.[7][8][11][12] For instance, 2,4-dichloropyrimidine preferentially reacts at the 4-position.[11] While direct data for this compound is not presented (as the carboxylic acid would likely be protected or introduced later), the reactivity of the dichlorophenyl moiety is expected to be comparable to that of 2,6-dichloropyridine, necessitating robust catalytic systems for high yields.[7] The higher reactivity of trichloropyrimidines can be advantageous for achieving multiple substitutions.[9]
Application in Kinase Inhibitor Synthesis: Targeting the Aurora Kinase Pathway
A significant application of this compound and related building blocks is in the synthesis of kinase inhibitors. The Aurora kinase family, key regulators of cell division, are often overexpressed in cancers, making them attractive therapeutic targets.[13] Many inhibitors are designed to bind to the "DFG-out" conformation of the kinase, an inactive state where the Asp-Phe-Gly motif is flipped.[6][9] The structural rigidity and electronic properties imparted by building blocks like this compound can favor the binding to this specific conformation.
Below is a diagram illustrating a simplified Aurora Kinase signaling pathway and the point of inhibition.
Caption: Simplified Aurora Kinase A signaling pathway and point of inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.
Synthesis of this compound
This protocol describes the hydrolysis of the corresponding methyl ester.[13]
Materials:
-
Methyl 2,6-dichloro-4-cyanobenzoate (620 mg, 2.6 mmol)
-
Pyridine (5 mL)
-
Anhydrous lithium iodide (1000 mg, 8 mmol)
-
2N Hydrochloric acid
-
Water
Procedure:
-
Suspend methyl 2,6-dichloro-4-cyanobenzoate in pyridine in a round-bottom flask.
-
Add anhydrous lithium iodide to the suspension.
-
Heat the reaction mixture at reflux with stirring for 1 hour.
-
Concentrate the mixture under reduced pressure to remove pyridine.
-
Cool the residue in an ice bath and acidify to pH 2-3 with 2N hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry to afford this compound.
-
Expected yield: ~86%.[13]
General Protocol for Amide Coupling using EDC/HOBt
This is a general and widely applicable protocol for forming amide bonds.[3]
Materials:
-
Carboxylic acid (e.g., this compound) (1.0 equiv)
-
Amine (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (1.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the carboxylic acid in anhydrous acetonitrile in a dry flask under an inert atmosphere.
-
Add the amine, EDC, HOBt, and DMAP to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
The following diagram illustrates the general workflow for this amide coupling protocol.
Caption: General workflow for EDC/HOBt mediated amide coupling.
General Protocol for Suzuki-Miyaura Cross-Coupling of Dichloro-heteroaromatics
This protocol is a general procedure adaptable for various dichloro-heteroaromatic substrates.[7][8]
Materials:
-
Dichloro-heteroaromatic (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 2:1)
Procedure:
-
In a microwave vial or Schlenk flask under an inert atmosphere, combine the dichloro-heteroaromatic, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
If using a microwave reactor, heat the sealed vial to 100-120°C for 15-30 minutes. If using conventional heating, stir the mixture at 80-110°C for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The logical relationship between the building blocks, the key reaction, and the final product is depicted below.
Caption: Logical relationship of building blocks to final kinase inhibitor.
Conclusion
This compound stands out as a highly functionalized and versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors. Its performance in key synthetic transformations, such as amide coupling, is comparable to other widely used benzoic acid derivatives. While its application in cross-coupling reactions requires careful optimization, the unique structural and electronic features it imparts to the final product can be highly advantageous for achieving desired biological activity and selectivity. This guide provides a foundational framework for researchers to evaluate and effectively utilize this compound and its alternatives in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1258298-05-3 | Benchchem [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 1258298-05-3 [chemicalbook.com]
A Structural Comparison of 2,6-Dichloro-4-cyanobenzoic Acid and Its Isomeric Precursors
A detailed guide for researchers, scientists, and drug development professionals on the structural and physicochemical distinctions between 2,6-dichloro-4-cyanobenzoic acid and other cyanobenzoic acid isomers.
This guide provides a comprehensive structural and physicochemical comparison of this compound with its non-chlorinated analogues: 2-cyanobenzoic acid, 3-cyanobenzoic acid, and 4-cyanobenzoic acid. Understanding the nuanced differences imparted by the positions of the cyano and chloro substituents on the benzoic acid framework is crucial for applications in medicinal chemistry, materials science, and agrochemical development. While extensive experimental data for this compound is limited in publicly accessible databases, this guide compiles available information and provides a framework for comparative analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and the cyanobenzoic acid isomers is presented below. These properties are fundamental to understanding the behavior of these molecules in various chemical and biological systems.
| Property | This compound | 2-Cyanobenzoic acid | 3-Cyanobenzoic acid | 4-Cyanobenzoic acid |
| Molecular Formula | C₈H₃Cl₂NO₂[1] | C₈H₅NO₂[2] | C₈H₅NO₂[3][4] | C₈H₅NO₂[5] |
| Molecular Weight | 216.02 g/mol [6] | 147.13 g/mol [2] | 147.13 g/mol [3][7] | 147.13 g/mol [5] |
| CAS Number | 1258298-05-3[6][8] | 3839-22-3[2] | 1877-72-1[3][4] | 619-65-8[5] |
| Melting Point (°C) | Not available | 212 (lit.)[9] | 220-224 (lit.)[10][11][12] | 219-221 (dec.) (lit.)[13][14] |
| Appearance | Light brown solid[8] | White to off-white crystalline powder[9] | White to off-white crystalline solid[15] | White crystalline powder[13] |
Structural Comparison
Crystallographic data for 2-cyanobenzoic acid, 3-cyanobenzoic acid, and 4-cyanobenzoic acid are available in the Crystallography Open Database (COD). This data provides precise measurements of bond lengths and angles, offering a window into the subtle electronic influences of the cyano group's position. A comprehensive comparison would necessitate obtaining the CIF (Crystallographic Information File) for each and for this compound.
Based on general chemical principles, the two chlorine atoms in the ortho positions of this compound are expected to exert a significant steric and electronic influence. This "ortho effect" can restrict the rotation of the carboxylic acid group and alter the acidity of the benzoic acid. Furthermore, the electron-withdrawing nature of the chlorine atoms will impact the electron density of the aromatic ring and the reactivity of the cyano and carboxyl functional groups.
Caption: Chemical structures of the compared cyanobenzoic acids.
Experimental Protocols
To facilitate further research and a more direct comparison, detailed experimental protocols for the characterization of these compounds are provided below.
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a solvent mixture).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Caption: A generalized experimental workflow for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure in solution and confirm the identity and purity of the compound.
Methodology:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the structure of the molecule. For this compound, a characteristic singlet for the two aromatic protons is expected in the ¹H NMR spectrum.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups, such as the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxylic acid, and the C-Cl stretches. For 4-cyanobenzoic acid, the C≡N stretching vibration is observed around 2240 cm⁻¹.[16]
Biological Activity Context
While specific signaling pathways involving these particular cyanobenzoic acids are not well-documented, substituted benzoic acids are a common scaffold in pharmacologically active molecules. For instance, some halogenated benzoic acid derivatives are utilized in the agrochemical sector as building blocks for pesticides.[6] Additionally, 4-cyanobenzoic acid has been shown to act as an inhibitor of mushroom tyrosinase.[14] The structural and electronic modifications introduced by the cyano and chloro groups can significantly influence the binding affinity of these molecules to biological targets, making them interesting candidates for further investigation in drug discovery.
Caption: Relationship between structure, properties, and biological activity.
References
- 1. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 2. 2-Cyanobenzoic acid | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Cyanobenzoic acid | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyanobenzoic acid | C8H5NO2 | CID 15875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1258298-05-3 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 1258298-05-3 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 3-Cyanobenzoic acid CAS#: 1877-72-1 [m.chemicalbook.com]
- 11. 3-氰基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-Cyanobenzoic acid | 1877-72-1 [chemicalbook.com]
- 13. 4-氰基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 15. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 16. Bot Verification [rasayanjournal.co.in]
Safety Operating Guide
Proper Disposal of 2,6-Dichloro-4-cyanobenzoic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,6-Dichloro-4-cyanobenzoic acid (CAS Number: 1258298-05-3), a halogenated aromatic carboxylic acid. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.
Hazard Identification and Immediate Safety Precautions
According to the Safety Data Sheet (SDS) from Matrix Scientific, this compound presents the following hazards:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation. [1]
Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, follow the first aid measures outlined in the SDS. If the substance gets in the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]
Quantitative Hazard Data
| Hazard Statement | GHS Classification | Precautionary Statement |
| May cause an allergic skin reaction | Skin Sensitizer Category 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation | Eye Irritation Category 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by regulations for hazardous waste, specifically for halogenated organic compounds. Adherence to the Resource Conservation and Recovery Act (RCRA) in the United States and similar local regulations is mandatory.
Step 1: Waste Classification
Treat all this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware) as hazardous waste. Due to its chemical structure, it falls under the category of halogenated organic waste.
Step 2: Segregation of Waste
It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[2] Do not mix this compound waste with solvents, acids, or bases in the same container. This practice is essential for safe disposal and is often a regulatory requirement.
Step 3: Containerization
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be in good condition with a secure, tight-fitting lid to prevent spills and the release of vapors.
Step 4: Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics: "Irritant," "Skin Sensitizer"
-
The date of waste accumulation (the date the first waste was added to the container)
-
The name and contact information of the generating laboratory or researcher.
Step 5: Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of the operator of the process generating the waste.
-
Keep the container closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Step 6: Professional Disposal
-
Do not attempt to neutralize or dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[2]
Spill Management
In the event of a spill:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation in the area to disperse any airborne particles.
-
Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For solutions, use an inert absorbent material, such as vermiculite or sand, to absorb the spill.
-
Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's established procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-Dichloro-4-cyanobenzoic acid
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of 2,6-Dichloro-4-cyanobenzoic Acid.
This document provides crucial safety and logistical information for the proper management of this compound (CAS Number: 1258298-05-3) in a laboratory setting. Adherence to these guidelines is paramount to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it may cause an allergic skin reaction and serious eye irritation.[1] The GHS classification indicates a "WARNING" signal word.
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a snug fit. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A full-buttoned laboratory coat. | Prevents direct skin contact, which can lead to skin irritation and potential allergic reactions. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator for dusts should be used. | Minimizes the inhalation of dust particles which may cause respiratory irritation. |
| Footwear | Closed-toe shoes. | Protects feet from potential spills. |
Step-by-Step Operational Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Experimental Protocol for Solution Preparation:
-
Preparation: Before handling the compound, thoroughly review the Safety Data Sheet (SDS). Ensure that a chemical fume hood is in proper working order and that all necessary PPE is readily available and worn correctly.
-
Weighing: Carefully weigh the desired amount of this compound on a calibrated analytical balance. To minimize dust dispersion, it is advisable to perform this step within a ventilated enclosure or a fume hood.
-
Dissolution: In a chemical fume hood, add the weighed solid to a suitable solvent in an appropriate flask. Gently swirl the flask to aid dissolution. If necessary, use a magnetic stirrer.
-
Transfer: Once fully dissolved, the solution can be transferred to the reaction vessel or storage container using appropriate volumetric glassware.
-
Cleanup: After handling, decontaminate all work surfaces with a suitable cleaning agent. Dispose of any contaminated materials as outlined in the disposal plan.
Emergency and Disposal Plans
Preparedness for emergencies and a clear disposal protocol are critical for laboratory safety.
Emergency Procedures Flowchart
Caption: First aid procedures for exposure to this compound.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container designated for chlorinated organic waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal program.[2][3] Chlorinated hydrocarbons should not be disposed of down the drain.[4] The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize the resulting hydrogen halides.[5]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
